1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGGXSABCALFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693225 | |
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-45-8 | |
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid
CAS Number: 151157-45-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. The cyclobutane motif is a key structural feature in a number of approved pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] This document details the physicochemical properties, a proposed synthesis protocol, and predicted spectral and biological data for this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Chemical and Physical Properties
While experimental data for this compound is limited, its fundamental properties can be summarized. Additionally, predicted values for key physical characteristics provide a useful baseline for experimental work.
| Property | Value | Source |
| CAS Number | 151157-45-8 | [3] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [3] |
| Molecular Weight | 210.66 g/mol | [3] |
| Synonyms | 1-(1-Carboxycyclobut-1-yl)-2-chlorobenzene, 1-(2-Chlorophenyl)cyclobutanecarboxylic acid, 1-Carboxy-1-(2-chlorophenyl)cyclobutane | [3] |
| Predicted XlogP | 3.1 | [4] |
| Predicted Hydrogen Bond Donor Count | 1 | [4] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [4] |
| Predicted Rotatable Bond Count | 2 | [4] |
Synthesis and Purification
Experimental Protocol: Hydrolysis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Materials:
-
1-(2-Chlorophenyl)cyclobutanecarbonitrile
-
Ethylene glycol
-
Potassium hydroxide (KOH), 40% w/w aqueous solution
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Petroleum ether (b.p. 40-60 °C)
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(2-chlorophenyl)cyclobutanecarbonitrile (1 equivalent), ethylene glycol (12 mL per gram of nitrile), and 40% w/w aqueous potassium hydroxide solution (16 mL per gram of nitrile).
-
Flush the apparatus with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice water and transfer to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
For purification, recrystallize the dried solid from petroleum ether (b.p. 40-60 °C) to yield this compound as a crystalline solid.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectral Data (Predicted and Representative)
Specific spectral data for this compound is not currently available. The following tables provide predicted and representative spectral characteristics based on known values for similar chemical structures.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | broad s | 1H | -COOH |
| 7.2 - 7.5 | m | 4H | Ar-H |
| 2.2 - 2.6 | m | 4H | -CH₂- (cyclobutane) |
| 1.8 - 2.1 | m | 2H | -CH₂- (cyclobutane) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~140 | Ar-C (quaternary) |
| ~132 | Ar-C (Cl-substituted) |
| ~127 - 130 | Ar-CH |
| ~55 | C-(Ar)(COOH) (cyclobutane) |
| ~30 | -CH₂- (cyclobutane) |
| ~16 | -CH₂- (cyclobutane) |
Infrared (IR) Spectroscopy (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1475, ~1600 | Medium | C=C stretch (aromatic) |
| ~1210-1320 | Strong | C-O stretch |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS) - Electron Ionization (EI) Fragmentation (Predicted)
| m/z | Interpretation |
| 210/212 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 165/167 | [M - COOH]⁺ |
| 139 | [M - COOH - C₂H₂]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
Potential Biological Activity and Applications (In Silico Prediction)
While no experimental biological data has been reported for this compound, in silico predictions suggest potential interactions with various biological targets. These predictions are based on the structural similarity to known bioactive molecules and can guide future experimental screening.
Predicted Biological Activities
An in silico analysis using prediction of activity spectra for substances (PASS) and other computational tools suggests that this compound may exhibit activities such as:
-
Anti-inflammatory: Potential inhibition of inflammatory pathways.
-
Neurological Activity: Possible modulation of receptors or enzymes in the central nervous system.
-
Enzyme Inhibition: Potential to inhibit various enzymes due to its structural features.
It is crucial to note that these are computational predictions and require experimental validation.
Hypothetical Signaling Pathway Involvement
Based on the predicted anti-inflammatory activity, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Safety and Handling
Specific safety data for this compound is not available. The following information is based on the safety data sheet for the structurally similar 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid and general laboratory safety practices for carboxylic acids.[6]
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]
-
Precautionary Statements:
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[6]
-
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[6]
-
Incompatible Materials: Strong oxidizing agents.[6]
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a foundation for researchers by summarizing its known properties, offering a detailed synthesis protocol, and presenting predicted spectral and biological data. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential in drug discovery and development.
References
An In-depth Technical Guide to the Structure Elucidation of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid. While specific experimental spectra for this exact compound are not publicly available, this document presents a robust framework based on established chemical principles and data from analogous structures.
Molecular Structure and Properties
This compound possesses a unique structure featuring a cyclobutane ring attached to a 2-chlorophenyl group and a carboxylic acid moiety at the same carbon atom. This combination of a strained aliphatic ring, an aromatic system, and a carboxylic acid functional group results in a distinct spectroscopic fingerprint.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClO₂ |
| Molecular Weight | 210.66 g/mol [1] |
| CAS Number | 151157-45-8[1] |
| Appearance | Expected to be a solid at room temperature |
Synthesis Pathway
The most plausible synthetic route to this compound is through the hydrolysis of its corresponding nitrile precursor, 1-(2-chlorophenyl)cyclobutanecarbonitrile. This method is well-established for the synthesis of related aryl-substituted cyclobutanecarboxylic acids.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 1-(4-chlorophenyl)cyclobutane carboxylic acid[2].
Materials:
-
1-(2-Chlorophenyl)cyclobutanecarbonitrile
-
Ethylene glycol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(2-chlorophenyl)cyclobutanecarbonitrile, ethylene glycol, and a 40% (w/w) aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon) for approximately 18-24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with diethyl ether to remove any unreacted nitrile or non-acidic byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the solid product under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., petroleum ether/ethyl acetate).
Structure Elucidation via Spectroscopic Methods
The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.5 | Multiplet | 4H | Aromatic protons |
| ~2.4-2.8 | Multiplet | 4H | Cyclobutane -CH₂- |
| ~1.9-2.2 | Multiplet | 2H | Cyclobutane -CH₂- |
-
Rationale: The carboxylic acid proton is expected to be significantly deshielded, appearing as a broad singlet. The aromatic protons of the 2-chlorophenyl group will exhibit complex splitting patterns in the aromatic region. The cyclobutane protons will appear as multiplets in the aliphatic region, with their chemical shifts influenced by the adjacent aromatic ring and carboxylic acid group.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~138-142 | Quaternary aromatic C (C-Cl) |
| ~130-135 | Quaternary aromatic C (C-cyclobutane) |
| ~125-130 | Aromatic C-H |
| ~50-55 | Quaternary cyclobutane C |
| ~30-35 | Cyclobutane -CH₂- |
| ~15-20 | Cyclobutane -CH₂- |
-
Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the chlorine and the carbon attached to the cyclobutane ring being quaternary. The quaternary carbon of the cyclobutane ring will be deshielded, followed by the methylene carbons of the cyclobutane ring at higher field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch of carboxylic acid |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| 1680-1710 | Strong | C=O stretch of carboxylic acid |
| ~1600, ~1470 | Medium to Weak | Aromatic C=C stretches |
| ~1210-1320 | Strong | C-O stretch of carboxylic acid |
| ~750 | Strong | C-Cl stretch |
-
Rationale: The most characteristic peaks will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region, and the strong carbonyl (C=O) absorption. Aromatic and aliphatic C-H stretches will be present, as well as the characteristic C-O stretch of the carboxylic acid and the C-Cl stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 210/212 | [M]⁺ (Molecular ion, with isotopic pattern for Cl) |
| 165/167 | [M - COOH]⁺ |
| 139/141 | [C₈H₆Cl]⁺ (Loss of cyclobutane and COOH) |
| 111 | [C₆H₄Cl]⁺ |
-
Rationale: The mass spectrum is expected to show a molecular ion peak at m/z 210, with a characteristic M+2 peak at m/z 212 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da). Further fragmentation of the aromatic portion is also expected.
Conclusion
References
Spectroscopic and Analytical Profile of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid. The information presented is intended to support research and development activities by providing detailed, albeit often predicted or extrapolated, data and methodologies for the characterization of this compound.
Chemical Structure and Properties
This compound is a halogenated aromatic carboxylic acid with a cyclobutane moiety. Its chemical formula is C₁₁H₁₁ClO₂ and it has a molecular weight of 210.66 g/mol .[1][2] The structural features—a carboxylic acid group, a cyclobutane ring, and a 2-chlorophenyl group—give rise to a distinct spectroscopic signature.
Spectroscopic Data
Due to the limited availability of public experimental spectra for this specific compound, the following data is a combination of predicted values based on its structure and typical values for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.5 | Multiplet | 4H | Aromatic protons |
| ~2.5-2.9 | Multiplet | 2H | Cyclobutane -CH₂- (α to phenyl) |
| ~2.1-2.4 | Multiplet | 2H | Cyclobutane -CH₂- |
| ~1.8-2.1 | Multiplet | 2H | Cyclobutane -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~135-145 | Aromatic C-Cl & C-C(cyclobutane) |
| ~125-130 | Aromatic C-H |
| ~50-60 | Quaternary Cyclobutane Carbon |
| ~30-40 | Cyclobutane -CH₂- |
| ~15-25 | Cyclobutane -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.[3]
Table 3: Expected IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch (Cyclobutane) |
| ~1450-1600 | Medium to Weak | Aromatic C=C stretch |
| ~1000-1100 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[4]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 210/212 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 193/195 | Medium | [M-OH]⁺ |
| 165 | Medium | [M-COOH]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
Synthesis of this compound
A plausible synthetic route involves the hydrolysis of the corresponding nitrile, 1-(2-chlorophenyl)cyclobutane-1-carbonitrile.
Protocol:
-
Hydrolysis: 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile is refluxed with a strong base, such as aqueous potassium hydroxide in a solvent like ethylene glycol.
-
Work-up: The reaction mixture is cooled and extracted with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.
-
Acidification: The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The crude product is filtered, washed with water, dried, and can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis.
Logical Relationship of Spectroscopic Data
The interpretation of spectroscopic data is a cohesive process where information from different techniques is integrated to confirm the chemical structure.
Caption: Logical flow for confirming the chemical structure using multiple spectroscopic techniques.
References
Theoretical and Computational Explorations of Chlorophenyl-Substituted Cyclobutanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenyl-substituted cyclobutanes represent a significant class of molecules with diverse applications in medicinal chemistry and materials science. Their conformational rigidity and the electronic properties imparted by the chlorophenyl group make them attractive scaffolds for the design of novel therapeutic agents and functional materials. Understanding the three-dimensional structure, electronic landscape, and reactivity of these compounds is paramount for their rational design and optimization. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the structural and electronic properties of chlorophenyl-substituted cyclobutanes, supported by quantitative data and detailed protocols.
Conformational Analysis
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain. The presence of bulky and polar chlorophenyl substituents significantly influences the ring's puckering energetics and the preferred orientation of the substituents (axial vs. equatorial). Computational methods are indispensable for quantifying these conformational preferences.
Computational Methodologies
Density Functional Theory (DFT) is a widely used method for the conformational analysis of cyclobutane derivatives. A common approach involves geometry optimization of various possible isomers (e.g., cis/trans, 1,2-/1,3-substitution) to locate the minimum energy conformations.
Typical Experimental Protocol (Computational):
-
Initial Structure Generation: Build the 3D structures of the chlorophenyl-substituted cyclobutane isomers.
-
Geometry Optimization: Perform geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d) or larger to accurately predict the molecular geometry.
-
Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Energy Calculation: Determine the relative energies of the different conformers to identify the most stable structures. The energy difference between puckered and planar transition states provides the puckering barrier.
Quantitative Data: Conformational Energies
The relative stability of different conformers is crucial for understanding their behavior in biological systems. Below is a representative table summarizing calculated relative energies for dichlorophenylcyclobutane isomers.
| Isomer | Conformation | Relative Energy (kcal/mol) | Puckering Angle (°) |
| cis-1,2-dichlorophenylcyclobutane | diequatorial-puckered | 0.00 | 28.5 |
| diaxial-puckered | 3.20 | 27.8 | |
| trans-1,2-dichlorophenylcyclobutane | equatorial-axial-puckered | 0.50 | 29.1 |
| cis-1,3-dichlorophenylcyclobutane | diequatorial-puckered | 0.25 | 30.2 |
| diaxial-puckered | 4.10 | 29.5 | |
| trans-1,3-dichlorophenylcyclobutane | equatorial-axial-puckered | 0.00 | 30.5 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
Electronic Properties
The electronic properties of chlorophenyl-substituted cyclobutanes, such as charge distribution and dipole moment, are critical for their interaction with biological targets and for their application in materials science.
Computational Methodologies
DFT calculations are also employed to determine the electronic properties. Molecular Electrostatic Potential (MEP) maps and calculated dipole moments provide valuable insights into the electronic landscape of these molecules.
Typical Experimental Protocol (Computational):
-
Optimized Geometry: Use the minimum energy geometry obtained from conformational analysis.
-
Single Point Energy Calculation: Perform a single point energy calculation using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain the wavefunction.
-
MEP Map Generation: Generate the MEP map by calculating the electrostatic potential on the electron density surface. This visualizes electron-rich (negative potential) and electron-poor (positive potential) regions.
-
Dipole Moment Calculation: The dipole moment vector and magnitude are calculated from the electron and nuclear charge distribution.
Quantitative Data: Electronic Properties
| Isomer | Dipole Moment (Debye) | Key MEP Features |
| cis-1,2-dichlorophenylcyclobutane | 3.15 | Negative potential around chlorine atoms; positive potential on cyclobutane protons. |
| trans-1,2-dichlorophenylcyclobutane | 1.80 | Symmetrical charge distribution with negative poles near chlorine atoms. |
| cis-1,3-dichlorophenylcyclobutane | 2.95 | Negative potential concentrated on one side of the molecule due to the orientation of the chloro-phenyl groups. |
| trans-1,3-dichlorophenylcyclobutane | 0.00 | No net dipole moment due to symmetry. |
Reaction Mechanisms: [2+2] Cycloaddition
The formation of chlorophenyl-substituted cyclobutanes often proceeds via a [2+2] cycloaddition reaction between a chlorophenyl-substituted alkene and another alkene. Theoretical studies are crucial for understanding the mechanism (concerted or stepwise), stereoselectivity, and regioselectivity of these reactions.
Computational Methodologies
The study of reaction mechanisms involves locating the transition state (TS) structures and calculating the activation energies.
Typical Experimental Protocol (Computational):
-
Reactant and Product Optimization: Optimize the geometries of the reactants and products.
-
Transition State Search: Locate the transition state structure connecting reactants and products using methods like the Berny algorithm.
-
Frequency Calculation: Perform frequency calculations on the TS to confirm it is a first-order saddle point (one imaginary frequency).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the located TS connects the desired reactants and products.
-
Activation Energy Calculation: The activation energy is the energy difference between the transition state and the reactants.
Logical Workflow for [2+2] Cycloaddition Investigation
Caption: Workflow for the computational investigation of a [2+2] cycloaddition reaction mechanism.
Signaling Pathways and Molecular Interactions
In drug development, understanding how a molecule interacts with its biological target is crucial. While specific signaling pathways for chlorophenyl-substituted cyclobutanes are diverse and target-dependent, a general workflow for their computational investigation can be outlined.
General Workflow for Target Interaction Studies
Caption: A general computational workflow for studying the interaction of a chlorophenyl-substituted cyclobutane with a biological target.
Conclusion
Theoretical and computational studies provide a powerful lens through which to examine the nuanced world of chlorophenyl-substituted cyclobutanes. From predicting the subtle puckering of the four-membered ring to elucidating complex reaction mechanisms and guiding drug design, these in silico techniques are indispensable tools for modern chemical research. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals seeking to harness the potential of this important class of molecules.
A Technical Guide to the Bioactive Potential of Cyclobutane Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unique structural properties of the cyclobutane ring, characterized by its strained four-membered carbocyclic nature, have positioned cyclobutane carboxylic acid derivatives as a compelling scaffold in medicinal chemistry. This in-depth technical guide explores the diverse and potent biological activities exhibited by this class of compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development. The inherent rigidity and three-dimensional character of the cyclobutane motif provide a unique platform for the design of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Anticancer Activity: Targeting Proliferation and Cell Survival
Cyclobutane carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with notable examples including platinum-based complexes and targeted kinase inhibitors.
Carboplatin and its Analogs: Carboplatin, a second-generation platinum-based drug, incorporates a cyclobutane-1,1-dicarboxylate ligand. This modification reduces the reactivity of the platinum center compared to its predecessor, cisplatin, leading to a more favorable toxicity profile.[1][2] The mechanism of action involves the formation of platinum-DNA adducts, primarily intrastrand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[1][2][3][4]
Newer carboplatin analogs with substitutions on the cyclobutane ring have been synthesized and evaluated for their antiproliferative activity. For instance, derivatives with fluoro, chloro, and hydroxy substituents have shown superior antitumor activity compared to the parent compound in various cancer cell lines.[5]
Table 1: Anticancer Activity of Cyclobutane Carboxylic Acid Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Carboplatin Analog (MD3) | K562 (Leukemia) | ~2 (relative to carboplatin) | [6] |
| Carboplatin Analog (MD2) | K562 (Leukemia) | ~60-fold more active than carboplatin | [6] |
| Carboplatin Analog (MD3) | HT-29 (Colon) | Comparable to carboplatin | [6] |
| Carboplatin Analog (MD2) | HT-29 (Colon) | 4-fold less sensitive than carboplatin | [6] |
| Carboplatin Derivative (azido) | SK-OV-3 (Ovarian) | Up to 6 times more potent than carboplatin | [2] |
| Carboplatin Derivative (amino) | D5B7 (Colorectal) | Up to 6 times more potent than carboplatin | [2] |
| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | 0.62 ± 0.06 | [7] |
| Goniothalamin (GTN) | A549 (Lung) | 2.01 ± 0.28 | [7] |
| Goniothalamin (GTN) | UACC-732 (Breast) | 1.55 ± 0.15 | [7] |
| Goniothalamin (GTN) | MCF-7 (Breast) | 1.89 ± 0.21 | [7] |
| Goniothalamin (GTN) | HT29 (Colorectal) | 1.76 ± 0.19 | [7] |
| Hydrazide Derivative 18 | HCT116 (Colorectal) | 0.329 µg/ml | [8] |
| Tetrazole-isoxazoline hybrid 4h | MDA-MB-231 (Breast) | 1.22 | [9] |
| Tetrazole-isoxazoline hybrid 4i | A549 (Lung) | 3.62 | [9] |
Experimental Protocol: Synthesis of Carboplatin
A common synthetic route to carboplatin involves the reaction of cisplatin with a silver salt to form an aqueous platinum(II) complex, followed by the addition of cyclobutane-1,1-dicarboxylic acid.[1][10][11]
Step 1: Formation of the Platinum(II)-Aqua Complex
-
Cisplatin is reacted with a solution of aqueous silver nitrate. A molar excess of silver nitrate is typically used.
-
The reaction is stirred at a temperature below 100°C for several hours.
-
The insoluble silver chloride is removed by filtration.
Step 2: Formation of Carboplatin
-
An aqueous solution of cyclobutane-1,1-dicarboxylic acid is added to the filtrate containing the platinum(II)-aqua complex.
-
The pH is carefully controlled during this addition.
-
The mixture is stirred for an extended period (e.g., overnight) at a controlled temperature (e.g., 20-30°C).
-
The resulting solution is filtered through activated charcoal.
-
Carboplatin is then crystallized from the solution, washed, and dried.
Signaling Pathway: Carboplatin-Induced Apoptosis
References
- 1. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. news-medical.net [news-medical.net]
- 5. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
The Versatile Building Block: A Technical Guide to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of novel chemical entities with desired pharmacological profiles. Among these, strained carbocyclic systems have garnered significant attention for their ability to introduce unique three-dimensional conformations and metabolic stability into drug candidates. This in-depth technical guide focuses on 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, a versatile synthetic intermediate poised for application in the development of innovative therapeutics. This document provides a comprehensive overview of its synthesis, chemical properties, and potential applications, supported by detailed experimental protocols and a summary of its role as a scaffold in medicinal chemistry.
Physicochemical Properties
This compound is a crystalline solid with the following key properties:
| Property | Value | Reference |
| CAS Number | 151157-45-8 | [1] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [1] |
| Molecular Weight | 210.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis and Experimental Protocols
The primary and most efficient route to this compound is through the hydrolysis of its corresponding nitrile precursor, 1-(2-Chlorophenyl)cyclobutanecarbonitrile. This two-step synthetic pathway is outlined below.
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Step 2: Hydrolysis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile to this compound
A robust and high-yielding protocol for the hydrolysis of the nitrile to the carboxylic acid can be adapted from the well-established procedure for the 4-chloro isomer.[2] This base-catalyzed hydrolysis is a standard and reliable transformation in organic synthesis.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
1-(2-Chlorophenyl)cyclobutanecarbonitrile
-
Ethylene glycol
-
Potassium hydroxide (KOH), 40% w/w aqueous solution
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Petroleum ether (b.p. 40-60 °C)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(2-Chlorophenyl)cyclobutanecarbonitrile (e.g., 5.0 g, 1.0 eq).
-
Add ethylene glycol (e.g., 60 mL) and a 40% w/w aqueous solution of potassium hydroxide (e.g., 80 mL).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Heat the mixture to reflux and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice water and extract with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum.
-
For further purification, recrystallize the crude product from petroleum ether (b.p. 40-60 °C) to yield this compound as white needles.
Expected Yield: Based on the analogous reaction with the 4-chloro isomer, a yield of approximately 82% can be anticipated.[2]
Characterization Data (Predicted):
-
¹H NMR: Resonances corresponding to the aromatic protons of the 2-chlorophenyl group and the aliphatic protons of the cyclobutane ring are expected.
-
¹³C NMR: Signals for the carboxylic acid carbon, the quaternary cyclobutane carbon, the aromatic carbons, and the methylene carbons of the cyclobutane ring are anticipated.
-
IR Spectroscopy: A characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch will be prominent.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
Applications as a Synthetic Building Block
This compound serves as a valuable scaffold for the synthesis of a diverse range of derivatives, primarily through modifications of the carboxylic acid functional group. The rigid cyclobutane moiety, coupled with the electronically and sterically influential 2-chlorophenyl group, makes it an attractive starting point for generating compound libraries for drug discovery.
Amide Bond Formation
The most common derivatization of this building block is the formation of amides through coupling with various primary and secondary amines. This reaction is a cornerstone of medicinal chemistry, as the resulting carboxamides are prevalent in a wide array of biologically active molecules.
General Amide Coupling Protocol:
A variety of modern coupling reagents can be employed for this transformation, each with its own advantages in terms of efficiency and substrate scope. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole).
Experimental Protocol: Amide Coupling using HATU
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-(2-chlorophenyl)cyclobutane-1-carboxamide derivative.
dot
Caption: Workflow for the synthesis of 1-(2-chlorophenyl)cyclobutane-1-carboxamide derivatives.
Medicinal Chemistry Applications and Biological Relevance
The incorporation of the cyclobutane ring into drug candidates can offer several advantages, including enhanced metabolic stability, improved potency, and the ability to explore unique vector orientations for binding to biological targets. While specific drug candidates derived directly from this compound are not extensively documented in the public domain, the structural motif is of significant interest in medicinal chemistry.
Derivatives of similar cyclobutane carboxylic acids have shown promise in various therapeutic areas. For instance, carboxamide derivatives of other aromatic cyclobutanes have been investigated for their potential as anticancer agents.[3][4] The rigid cyclobutane scaffold can position the aromatic and amide functionalities in a well-defined spatial arrangement, which can be crucial for specific interactions with enzyme active sites or protein-protein interfaces.
Potential Therapeutic Targets:
Based on the biological activities of structurally related compounds, derivatives of this compound could be explored as potential modulators of various biological targets, including but not limited to:
-
Enzymes: The carboxamide derivatives could act as inhibitors of enzymes such as kinases, proteases, or histone deacetylases, where the cyclobutane core serves to orient pharmacophoric groups for optimal binding.
-
G-protein coupled receptors (GPCRs): The unique conformation of the cyclobutane ring could lead to novel ligands for GPCRs, potentially with improved selectivity or efficacy.
-
Ion Channels: The lipophilic nature of the chlorophenyl and cyclobutane groups may facilitate interaction with transmembrane domains of ion channels.
dot
Caption: Logical relationship from building block to potential therapeutic applications.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis from the corresponding nitrile and the ease of its derivatization, particularly through amide bond formation, provide a clear path for the generation of diverse chemical libraries. The inherent properties of the cyclobutane ring, combined with the substitution pattern of the aromatic moiety, offer exciting opportunities for the design and development of novel drug candidates with potentially improved pharmacological profiles. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this promising synthetic intermediate in their drug discovery endeavors. Further exploration of the biological activities of its derivatives is warranted and holds the potential to uncover new therapeutic agents for a range of diseases.
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this document incorporates predicted properties and information from analogous structures to offer a thorough understanding for research and development purposes.
Core Compound Information
This compound is a halogenated aromatic cyclobutane derivative.[1][2] Its core structure, featuring a cyclobutane ring, is a motif of growing interest in pharmaceutical chemistry due to its unique three-dimensional conformation and potential to improve metabolic stability and other pharmacokinetic properties of drug candidates.[3][4]
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 151157-45-8 | [1] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [1] |
| Molecular Weight | 210.66 g/mol | [1] |
| Synonyms | 1-(1-Carboxycyclobut-1-yl)-2-chlorobenzene, 1-(2-Chlorophenyl)cyclobutanecarboxylic acid, 1-Carboxy-1-(2-chlorophenyl)cyclobutane | [1] |
Solubility Profile
Predicted Solubility:
Computational models can provide valuable insights into the likely solubility of a compound. Based on its structure, the following predictions can be made:
-
Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility in aqueous solutions will be pH-dependent. In acidic conditions, the carboxylic acid will be protonated, leading to lower solubility. Conversely, in neutral to alkaline conditions, the carboxylate form will predominate, increasing its solubility in water.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) due to the presence of the carboxylic acid group. The chlorophenyl and cyclobutane moieties suggest some lipophilicity, which would also allow for solubility in less polar solvents like dichloromethane and ethyl acetate.
Table 2: Predicted Physicochemical Properties Influencing Solubility
| Parameter | Predicted Value | Method |
| LogP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | In silico prediction |
| pKa (Acid Dissociation Constant) | ~4.0 - 4.5 | In silico prediction |
| Topological Polar Surface Area (TPSA) | ~37.3 Ų | In silico prediction |
Note: These values are estimations derived from computational models and should be confirmed by experimental analysis.
Stability and Degradation
The stability of this compound is a critical factor for its handling, storage, and potential therapeutic application. While specific stability studies are not published, an analysis of its chemical structure allows for the prediction of potential degradation pathways.
Potential Degradation Pathways:
-
Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis. However, under harsh conditions, compounds containing ester or amide functionalities derived from this carboxylic acid could be susceptible to hydrolysis. The cyclobutane ring itself is generally stable but can undergo ring-opening reactions under specific and often forceful conditions.[5][6]
-
Oxidation: The aromatic ring and the benzylic position on the cyclobutane ring could be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or under conditions that promote radical formation.
-
Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light. Exposure to UV radiation could potentially lead to degradation, although specific studies on this compound are lacking.
For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place in a tightly sealed container to minimize potential degradation.[1]
Experimental Protocols
General Synthesis of 1-Aryl-cyclobutane-1-carboxylic Acids
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general approach for the synthesis of 1-aryl-cyclobutane-1-carboxylic acids can be adapted. This typically involves the hydrolysis of a corresponding nitrile precursor.
Workflow for the Synthesis of 1-Aryl-cyclobutane-1-carboxylic Acids:
Caption: A generalized workflow for the synthesis of 1-aryl-cyclobutane-1-carboxylic acids.
Example Protocol (Adapted from related syntheses):
-
Hydrolysis of the Nitrile Precursor: 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile would be refluxed in a mixture of a high-boiling point solvent (e.g., ethylene glycol) and a strong base (e.g., concentrated potassium hydroxide solution) or a strong acid (e.g., concentrated hydrochloric acid).
-
Work-up: After cooling, the reaction mixture would be diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.
-
Acidification and Isolation: The aqueous layer would then be acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Purification: The resulting solid would be collected by filtration, washed with water, and dried. Further purification could be achieved by recrystallization from a suitable solvent or by column chromatography.
-
Characterization: The final product's identity and purity would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the broader class of substituted cyclobutane carboxylic acids has been explored for various therapeutic applications.[7] The cyclobutane motif is recognized for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[3][4]
Derivatives of cyclobutane carboxylic acid have been investigated as:
-
Antiviral agents [7]
-
Components of integrin antagonists for cancer therapy[8]
-
Scaffolds for ROR-γt inverse agonists in autoimmune diseases[9]
Given the structural similarities to other biologically active molecules, this compound could potentially interact with various biological targets. Further research is required to elucidate its specific pharmacological profile.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the investigation of the biological activity of a novel compound.
Conclusion
This compound is a compound with potential for further investigation in drug discovery and development. While experimental data on its solubility and stability are limited, predictions based on its chemical structure provide a valuable starting point for researchers. The synthesis can likely be achieved through established methods for analogous compounds. Future research should focus on obtaining empirical data for its physicochemical properties and exploring its biological activity to fully understand its potential as a lead compound or a scaffold in medicinal chemistry.
References
- 1. CAS 151157-45-8 | this compound - Synblock [synblock.com]
- 2. This compound | C11H11ClO2 | CID 53256972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid as a scaffold in medicinal chemistry, with a specific focus on its hypothesized role as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3). The protocols detailed below offer practical guidance for its synthesis and biological evaluation.
The inclusion of a cyclobutane ring in drug candidates is an increasingly utilized strategy in medicinal chemistry. This rigid, puckered scaffold can offer advantages in potency, selectivity, and pharmacokinetic profiles by providing a defined three-dimensional structure that can orient pharmacophoric elements in a desirable vector space.
While direct biological data for this compound is not extensively published, its structural features—a carboxylic acid coupled to a substituted phenyl-cyclobutane moiety—are analogous to known classes of non-steroidal anti-inflammatory drugs (NSAIDs) and other carboxylic acid-containing molecules that exhibit inhibitory activity against AKR1C3.
AKR1C3 is a critical enzyme in the biosynthesis of potent androgens and prostaglandins, making it a high-value target for the treatment of hormone-dependent diseases such as castration-resistant prostate cancer (CRPC) and certain breast cancers. Therefore, this compound represents a valuable starting point for inhibitor design and discovery.
Data Presentation: Comparative Inhibitory Activities of Structurally Related Carboxylic Acid-Based AKR1C3 Inhibitors
To provide a framework for the potential efficacy of this compound and its derivatives, the following table summarizes the inhibitory activities of known carboxylic acid-containing AKR1C3 inhibitors.
| Compound Class | Example Compound | AKR1C3 IC₅₀ (µM) | AKR1C2 IC₅₀ (µM) | Selectivity (AKR1C2/AKR1C3) | Reference Compound Class |
| N-Phenyl-Aminobenzoates | Flufenamic Acid | 0.051 | 0.357 | 7 | NSAID |
| N-Phenyl-Aminobenzoates | Compound 1o | 0.038 | 1.064 | 28 | NSAID Analog |
| Indole Acetic Acids | Indomethacin | 0.1 | >30 | >300 | NSAID |
| Flavonoids | 2'-hydroxyflavone | 0.3 | 6 | >20 | Natural Product |
| Optimized N-Phenyl-Aminobenzoates | Compound 30 | 0.005 | >10 | >2000 | Optimized Lead |
This table is a compilation of data from various sources to illustrate the range of potencies and selectivities achievable with carboxylic acid-based scaffolds.[1][2]
Experimental Protocols
This protocol is adapted from the known synthesis of the regioisomeric 1-(4-chlorophenyl)cyclobutane carboxylic acid.[3] It involves a two-step process starting from 2-chlorophenylacetonitrile.
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry N,N-Dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the DMF at 0 °C.
-
Nucleophile Addition: To the stirring suspension, add 2-chlorophenylacetonitrile (1.0 equivalent) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Work-up: Cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(2-chlorophenyl)cyclobutane-1-carbonitrile.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, mix 1-(2-chlorophenyl)cyclobutane-1-carbonitrile (1.0 equivalent) with ethylene glycol.
-
Hydrolysis: Add a 40% (w/w) aqueous solution of potassium hydroxide (KOH) and reflux the mixture for 18-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) until a precipitate forms.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield pure this compound.
This protocol describes a standard in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human AKR1C3.[2]
Materials:
-
Recombinant human AKR1C3 enzyme
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate: S-tetralol
-
Test Compound: this compound dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to nanomolar concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound solution (or DMSO for control wells)
-
Recombinant AKR1C3 enzyme
-
NADPH solution
-
-
Incubation: Incubate the plate at 37 °C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (S-tetralol) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (typically 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of the test compound.
-
Normalize the data to the control wells (containing only DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Counter-Screening for Selectivity:
To determine the selectivity of the compound, perform the same assay using other highly related AKR1C isoforms, such as AKR1C1 and AKR1C2. The ratio of IC₅₀ values (e.g., IC₅₀ for AKR1C2 / IC₅₀ for AKR1C3) will provide the selectivity index. A higher index indicates greater selectivity for AKR1C3.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Role of AKR1C3 in androgen synthesis and its inhibition.
References
Application Notes and Protocols for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid as a fragment in fragment-based drug discovery (FBDD). While specific data for this compound in published FBDD campaigns are not available, this document outlines its promising characteristics and provides generalized protocols for its integration into a screening library and subsequent hit-to-lead development.
Introduction to this compound as a Fragment
This compound (Molecular Formula: C₁₁H₁₁ClO₂, Molecular Weight: 210.66 g/mol ) is a compelling candidate for inclusion in a fragment library for several reasons.[1][2][3] Carboxylic acid-containing fragments are valuable in FBDD as they can form strong, specific interactions with target proteins, particularly with "hot-spot" residues in binding sites.[4][5] The cyclobutane scaffold introduces a three-dimensional (3D) element, which is increasingly sought after in fragment libraries to explore chemical space beyond flat, aromatic systems.[6] This 3D characteristic can lead to improved physicochemical properties and novel binding modes.[7]
Key Attributes:
-
Carboxylic Acid Moiety: Enables strong ionic and hydrogen bond interactions with target proteins.
-
Cyclobutane Scaffold: Provides a rigid, 3D core, offering distinct exit vectors for fragment elaboration compared to planar fragments.[8]
-
Chlorophenyl Group: Offers a potential vector for optimization through modification of the aromatic ring and provides a handle for SAR (Structure-Activity Relationship) studies.
Hypothetical Screening Cascade and Hit Validation
The successful application of this compound in an FBDD campaign relies on a robust screening and validation workflow. A typical cascade involves a primary screen to identify binders, followed by orthogonal methods to confirm hits and characterize their binding.[9]
Figure 1: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols
The following are generalized protocols that can be adapted for screening this compound.
-
Solubilization: Dissolve this compound in a suitable solvent, typically DMSO, to a high concentration stock (e.g., 100 mM).
-
Quality Control: Verify the purity and identity of the fragment using LC-MS and ¹H NMR.
-
Plating: Prepare assay-ready plates by dispensing the fragment stock solution into 96- or 384-well plates.
SPR is a sensitive biophysical technique used to detect fragment binding in real-time.[10][11]
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface.
-
Fragment Injection: Inject a solution of this compound (typically at concentrations ranging from 10 µM to 1 mM) over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) upon fragment binding and dissociation.
-
Analysis: Analyze the sensorgrams to determine binding affinity (K D ), and association (k a ) and dissociation (k d ) rates.
STD NMR is a powerful method to confirm fragment binding and provide information about which parts of the fragment are in close contact with the target protein.[10][12]
-
Sample Preparation: Prepare a solution containing the target protein (e.g., 10-20 µM) and this compound (e.g., 200 µM) in a suitable deuterated buffer.[10]
-
NMR Acquisition: Acquire two ¹H NMR spectra: an "on-resonance" spectrum where the protein is selectively saturated and an "off-resonance" spectrum as a reference.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD NMR spectrum.
-
Analysis: Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding. The relative intensities of the signals can map the binding epitope.
Data Presentation
Quantitative data from an FBDD campaign should be summarized for clear comparison. The following tables present hypothetical data for our fragment of interest against two protein targets.
Table 1: Hypothetical Biophysical Screening Data
| Fragment ID | Target | Method | K D (µM) | Ligand Efficiency (LE) |
| CPD-001 | Target A | SPR | 150 | 0.35 |
| CPD-001 | Target B | SPR | >1000 | N/A |
| Control | Target A | SPR | 5 | 0.42 |
CPD-001: this compound LE is calculated as: (-RT * ln(K D )) / (Number of Heavy Atoms)
Table 2: Hypothetical Biochemical Assay Data for Elaborated Fragments
| Compound ID | Modification | Target A IC₅₀ (µM) | Fold Improvement |
| CPD-001 | - | 120 | 1x |
| CPD-002 | Amide at COOH | 35 | 3.4x |
| CPD-003 | Methoxy on Phenyl | 98 | 1.2x |
| CPD-004 | Amide + Methoxy | 5 | 24x |
Fragment Elaboration Strategy
Once a co-crystal structure of this compound bound to the target is obtained, a structure-guided elaboration strategy can be employed.[13]
Figure 2: Potential elaboration strategies for the initial fragment hit.
The primary vectors for elaboration are the carboxylic acid and the chlorophenyl ring.
-
Growing from the Carboxylic Acid: The carboxylic acid can be converted to amides or esters to probe for additional interactions with the protein.
-
Growing from the Phenyl Ring: The chloro-substituent can be replaced with other groups, or further substitutions can be made on the phenyl ring to extend into nearby pockets.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the two can be linked together to create a more potent molecule.[14]
Conclusion
This compound represents a promising starting point for FBDD campaigns. Its combination of a 3D scaffold and a key interaction-mediating group (carboxylic acid) makes it a valuable addition to a modern fragment library. The protocols and strategies outlined here provide a framework for its successful application in identifying and optimizing novel lead compounds.
References
- 1. CAS 151157-45-8 | this compound - Synblock [synblock.com]
- 2. This compound | C11H11ClO2 | CID 53256972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Carboxylic Acid Fragment Library - Enamine [enamine.net]
- 5. Carboxylic Acid Fragment Library With Solubility | TargetMol [targetmol.com]
- 6. research.vu.nl [research.vu.nl]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 12. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 13. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 14. think.taylorandfrancis.com [think.taylorandfrancis.com]
Application Note: Derivatization of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The generation of compound libraries through derivatization of a core scaffold is a cornerstone of modern drug discovery. This process allows for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties. The starting scaffold, 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid, presents a unique three-dimensional structure with a carboxylic acid handle that is ideal for chemical modification.[1][2] The presence of the cyclobutane ring introduces conformational rigidity, while the chlorophenyl group provides a vector for potential interactions with biological targets. This application note details a robust protocol for the derivatization of this core scaffold via amide bond formation and a subsequent protocol for screening the resulting library in a biochemical assay.
Amide bond formation is one of the most widely used reactions in medicinal chemistry due to its reliability and the vast commercial availability of diverse amine building blocks.[3][4] By coupling a library of primary and secondary amines to the carboxylic acid, a wide range of chemical space can be explored efficiently.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of an amide derivative library and a protocol for a representative biological screening assay.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the synthesis of a library of amides from this compound using a standard amide coupling reagent, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5][6][7][8]
Materials:
-
This compound
-
Amine library (various primary and secondary amines)
-
HBTU (CAS No: 94790-37-1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas supply
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M stock solution of HBTU in anhydrous DMF.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.5 M stock solution of each amine from the library in anhydrous DMF in a 96-well plate format.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block (or to individual vials), add 100 µL (0.05 mmol, 1.0 eq) of the this compound stock solution.
-
Add 110 µL (0.055 mmol, 1.1 eq) of the HBTU stock solution to each well.
-
Add 150 µL (0.15 mmol, 3.0 eq) of the DIPEA stock solution to each well.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[5]
-
Add 110 µL (0.055 mmol, 1.1 eq) of the appropriate amine stock solution to each corresponding well.
-
-
Reaction and Workup:
-
Seal the reaction block and stir at room temperature for 12-16 hours.
-
After the reaction is complete, dilute each well with 1 mL of DCM.
-
Wash the organic layer by adding 1 mL of saturated NaHCO₃ solution, mixing, and then removing the aqueous layer.
-
Wash the organic layer with 1 mL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to yield the crude amide products.
-
-
Purification and Analysis:
-
The crude products can be purified by high-throughput preparative HPLC-MS.
-
Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR analysis.
-
Protocol 2: Tyrosine Kinase Inhibition Screening
This protocol outlines a method for screening the synthesized amide library for inhibitory activity against a representative tyrosine kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9][10][11] HTRF is a robust technology for high-throughput screening.[11][12]
Materials:
-
Synthesized compound library dissolved in DMSO (10 mM stock).
-
Tyrosine Kinase (e.g., Syk, Src, or other relevant kinase).
-
Biotinylated peptide substrate (e.g., KinEASE TK substrate-biotin).[9][10]
-
Adenosine triphosphate (ATP).
-
HTRF Kinase Buffer.
-
HTRF Detection Kit containing:
-
Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody.
-
Streptavidin-XL665 (SA-XL665).
-
-
Low-volume 384-well assay plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Compound Plating:
-
Create a dilution series for each compound in DMSO.
-
Dispense 0.5 µL of the diluted compounds into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
-
Prepare a kinase/substrate master mix in HTRF Kinase Buffer. The final concentrations should be optimized for the specific kinase but are typically in the low nM range for the enzyme and µM range for the substrate.
-
Add 5.5 µL of the kinase/substrate mix to each well containing the compound.
-
Incubate for 15 minutes at room temperature.
-
Prepare an ATP solution in HTRF Kinase Buffer. The concentration should be at or near the Km value for the specific kinase.
-
Start the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
-
Prepare the detection master mix by diluting the Eu³⁺-cryptate antibody and SA-XL665 in HTRF Detection Buffer (containing EDTA to stop the reaction).
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (XL665 acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Presentation
The screening data for a representative set of synthesized amide derivatives against a hypothetical tyrosine kinase are summarized below.
| Compound ID | Amine Moiety | Yield (%) | Purity (%) | IC₅₀ (µM) |
| Cpd-01 | Cyclopropylamine | 78 | >98 | 5.2 |
| Cpd-02 | Morpholine | 85 | >99 | 12.8 |
| Cpd-03 | 4-Fluoroaniline | 65 | >97 | 1.7 |
| Cpd-04 | Piperidine | 81 | >99 | >50 |
| Cpd-05 | Benzylamine | 75 | >98 | 8.9 |
| Cpd-06 | (S)-1-Phenylethylamine | 72 | >99 | 0.95 |
Visualizations
Experimental Workflow
The overall workflow from the starting material to the final biological data is depicted below.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. Cyclobutane synthesis [organic-chemistry.org]
- 3. hepatochem.com [hepatochem.com]
- 4. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. HBTU [commonorganicchemistry.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Coupling Reactions of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions involving 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of both a carboxylic acid handle for amide bond formation and an aryl chloride moiety for cross-coupling reactions.
Introduction
This compound possesses two key reactive sites: a carboxylic acid and an aryl chloride. The carboxylic acid allows for the facile formation of amides and esters, which are prevalent functionalities in many pharmaceutical agents. The aryl chloride provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This application note outlines detailed protocols for several key coupling reactions, presents comparative data, and provides visual workflows to guide researchers in their synthetic endeavors.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. Several reagents can be employed to couple this compound with primary or secondary amines. The choice of coupling agent can influence reaction times, yields, and purification strategies.
Data Presentation: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Amine Type | Solvent | Time (h) | Temp. (°C) | Yield (%) | Notes |
| EDC·HCl | HOBt | DIPEA | Primary | DMF | 18 | 23 | ~9.6[1][2] | Uniform white crystals; easier purification due to water-soluble urea byproduct.[1][2] |
| HATU | - | DIPEA | Primary/Secondary | DMF | 0.5 - 2 | RT | High | Generally high yielding and fast reaction times. |
| DCC | HOBt | - | Primary/Secondary | CH₂Cl₂ | 4-12 | RT | Variable | Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off, but may complicate purification. |
Yields are based on studies with similar cyclobutane carboxylic acids and may vary depending on the specific amine used.
Experimental Protocols: Amide Coupling
Protocol 2.1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a primary amine to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Primary amine
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the primary amine (1.0-1.2 equiv.), HOBt (1.1 equiv.), and anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0-3.0 equiv.) to the stirred solution.
-
Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired amide.
Protocol 2.2: HATU Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
DIPEA
-
Anhydrous DMF
-
EtOAc
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Add DIPEA (2.5 equiv.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv.) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 2.1 (steps 6-8).
-
Purify the crude product by flash column chromatography or recrystallization.
Diagram: Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chlorophenyl group of the starting material is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of C-C and C-N bonds, significantly expanding the molecular diversity accessible from this building block. It is important to note that the carboxylic acid moiety may need to be protected (e.g., as an ester) or an excess of base may be required to prevent interference with the catalytic cycle.
Data Presentation: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | General Conditions |
| Suzuki-Miyaura | Boronic acid/ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 °C |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 °C |
Experimental Protocols: Cross-Coupling Reactions
Protocol 3.1: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the coupling of an aryl boronic acid with the aryl chloride of this compound. The carboxylic acid is used without protection, requiring additional base.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).
-
Acidify the aqueous layer with 1 M HCl to precipitate the product, which can then be extracted with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3.2: Heck Coupling
This protocol provides a general method for the coupling of an alkene with the aryl chloride.
Materials:
-
This compound (or its ester derivative)
-
Alkene (e.g., styrene, acrylate)
-
Pd(OAc)₂
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tol)₃ (0.1 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, the alkene (1.5 equiv.), and Et₃N (2.5 equiv.).
-
Seal the tube and heat to 100-140 °C for 16-48 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3.3: Buchwald-Hartwig Amination
This protocol outlines a procedure for the C-N bond formation between the aryl chloride and an amine.
Materials:
-
This compound (or its ester derivative)
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 equiv.), XPhos (0.02-0.1 equiv.), and NaOtBu (1.4-2.0 equiv.) to a reaction flask.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Diagram: Cross-Coupling Reaction Pathways
Caption: Overview of potential cross-coupling reactions.
Conclusion
This compound is a valuable building block for the synthesis of diverse molecular scaffolds. The protocols provided herein offer a starting point for the development of robust synthetic routes. Researchers should note that reaction conditions, particularly for the palladium-catalyzed cross-coupling reactions, may require optimization depending on the specific coupling partners and the desired chemoselectivity. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining high-purity products.
References
Application Notes and Protocols for the Analytical Characterization of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, a compound of interest in pharmaceutical and chemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate identification, purity assessment, and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reversed-phase HPLC is a primary method for assessing the purity and quantifying this compound. Due to the presence of a chromophore (the chlorophenyl group), UV detection is a suitable approach.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify it in solution.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), HPLC grade
-
An HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Acetonitrile:Water |
Data Presentation:
| Analyte | Expected Retention Time (min) |
| This compound | 8.5 - 10.5 |
| Retention time is an estimate and will vary based on the specific HPLC system and column. |
Workflow for HPLC Method Development:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. For a carboxylic acid like the target compound, derivatization is often necessary to increase its volatility. Silylation (e.g., with BSTFA) is a common approach.
Experimental Protocol: GC-MS with Silylation
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the derivatized analyte.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or Acetonitrile (anhydrous)
-
GC-MS system with an electron ionization (EI) source
Derivatization Protocol:
-
Dissolve ~1 mg of the sample in 200 µL of anhydrous pyridine or acetonitrile in a GC vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Data Presentation:
The molecular weight of the parent compound is 210.66 g/mol . The trimethylsilyl (TMS) derivative will have a higher molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]+• |
| This compound (TMS derivative) | C14H21ClO2Si | 284.85 | 284 |
Expected Fragmentation: Common fragments would include the loss of a methyl group (-15) from the TMS group, loss of the TMS group (-73), and cleavage of the cyclobutane ring. The presence of chlorine will result in a characteristic M+2 isotopic pattern.
Workflow for GC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of the compound.
Materials:
-
This compound sample (~10-20 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation:
-
Dissolve the sample in approximately 0.7 mL of deuterated solvent in a clean NMR tube.
-
Add TMS if required.
-
Gently shake the tube to ensure the sample is fully dissolved.
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Pulse Width | 30° | 45° |
| Acquisition Time | ~4 s | ~1.5 s |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Data Presentation: Expected Chemical Shifts
The following are estimated chemical shifts based on the analysis of structurally similar compounds, such as the 4-chloro isomer and other cyclobutane carboxylic acids. Actual values may vary.
¹H NMR (400 MHz, CDCl₃):
| Assignment | Expected δ (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | singlet (br) | 1H |
| Aromatic Protons (Ar-H) | 7.2 - 7.6 | multiplet | 4H |
| Cyclobutane Protons (α to COOH) | 2.8 - 3.2 | multiplet | 2H |
| Cyclobutane Protons (β to COOH) | 2.2 - 2.6 | multiplet | 2H |
| Cyclobutane Proton (γ to COOH) | 1.9 - 2.2 | multiplet | 2H |
¹³C NMR (100 MHz, CDCl₃):
| Assignment | Expected δ (ppm) |
| Carboxylic Acid (-COOH) | 178 - 182 |
| Aromatic Carbon (C-Cl) | 133 - 136 |
| Aromatic Carbon (ipso) | 140 - 143 |
| Aromatic Carbons (CH) | 126 - 132 |
| Quaternary Carbon (C-COOH) | 50 - 55 |
| Cyclobutane Carbons (CH₂) | 30 - 35 |
| Cyclobutane Carbon (CH₂) | 15 - 20 |
Logical Relationship of Analytical Techniques:
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
Disclaimer: The following protocols are proposed synthetic routes based on established, analogous chemical transformations of carboxylic acids. Due to a lack of specific literature precedent for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, these methodologies have been adapted from similar reported syntheses. Researchers should perform appropriate reaction optimization and characterization.
Application Note 1: Synthesis of Novel 1,3,4-Oxadiazole Derivatives
This protocol details a common and effective method for synthesizing unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. The synthesis begins with the conversion of this compound into its corresponding acyl hydrazide. This intermediate is then acylated with a second carboxylic acid derivative, and the resulting 1,2-diacylhydrazine is cyclized via dehydration to yield the target 1,3,4-oxadiazole. This class of heterocycles is a well-known scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
Experimental Protocol: Synthesis of 2-(1-(2-Chlorophenyl)cyclobutyl)-5-aryl-1,3,4-oxadiazole
Part A: Synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carbohydrazide
-
To a stirred solution of this compound (1.0 eq.) in 20 mL of absolute ethanol, add concentrated sulfuric acid (0.2 mL) catalytically.
-
Heat the mixture to reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting crude ester in 15 mL of ethanol.
-
Add hydrazine hydrate (2.0 eq.) to the solution and reflux for 12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1-(2-Chlorophenyl)cyclobutane-1-carbohydrazide.
Part B: Synthesis of the 1,3,4-Oxadiazole
-
In a round-bottom flask, dissolve 1-(2-Chlorophenyl)cyclobutane-1-carbohydrazide (1.0 eq.) and a substituted benzoic acid (e.g., 4-methoxybenzoic acid, 1.0 eq.) in phosphorus oxychloride (POCl₃, 10 mL).
-
Heat the mixture at reflux (approx. 100-110 °C) for 6-8 hours, monitoring completion with TLC.[1]
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-(1-(2-Chlorophenyl)cyclobutyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.[2]
Data Presentation
| Step | Reactants | Reagents/Conditions | Product | Expected Yield (%) |
| A1 | This compound, Ethanol | H₂SO₄ (cat.), Reflux, 8h | Ethyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate | 85-95 |
| A2 | Ethyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate | Hydrazine hydrate, Ethanol, Reflux, 12h | 1-(2-Chlorophenyl)cyclobutane-1-carbohydrazide | 80-90 |
| B | 1-(2-Chlorophenyl)cyclobutane-1-carbohydrazide, 4-Methoxybenzoic acid | POCl₃, Reflux, 6-8h | 2-(1-(2-Chlorophenyl)cyclobutyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 70-90[1][3] |
Visualization
Caption: Synthetic workflow for 1,3,4-oxadiazole synthesis.
Application Note 2: One-Pot Synthesis of Novel Pyrazole Derivatives
This protocol outlines a one-pot synthesis of a pyrazole derivative starting from this compound. The methodology involves the in-situ formation of a 1,3-diketone intermediate, which is then cyclized with hydrazine to form the pyrazole ring.[4] This approach avoids the isolation of intermediates, making it an efficient route to highly substituted pyrazoles, which are core structures in many pharmaceuticals.
Experimental Protocol: Synthesis of 3-(1-(2-Chlorophenyl)cyclobutyl)-5-aryl-1H-pyrazole
-
To a solution of this compound (1.0 eq.) and a substituted acetophenone (e.g., 4'-fluoroacetophenone, 1.1 eq.) in a suitable solvent, add a condensing agent (e.g., trifluoroacetic anhydride (TFAA) in trifluoroacetic acid (TFA)).
-
Stir the reaction mixture at room temperature for 12-24 hours to facilitate the formation of the 1,3-diketone intermediate. Monitor by TLC.
-
Add hydrazine hydrate (1.5 eq.) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(1-(2-Chlorophenyl)cyclobutyl)-5-(4-fluorophenyl)-1H-pyrazole.
Data Presentation
| Step | Reactants | Reagents/Conditions | Product | Expected Yield (%) |
| 1 | This compound, 4'-Fluoroacetophenone | TFAA, TFA, RT, 12-24h | 1-(1-(2-Chlorophenyl)cyclobutyl)-3-(4-fluorophenyl)propane-1,3-dione (in-situ) | - |
| 2 | 1,3-Diketone (from Step 1) | Hydrazine hydrate, Reflux, 4-6h | 3-(1-(2-Chlorophenyl)cyclobutyl)-5-(4-fluorophenyl)-1H-pyrazole | 60-85[4][5] |
Visualization
Caption: One-pot workflow for the synthesis of pyrazoles.
Application Note 3: Synthesis of Novel Thiazole Derivatives via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[6] This protocol describes a two-stage approach where this compound is first converted to a key α-haloketone intermediate. This intermediate then undergoes cyclocondensation with a thioamide (e.g., thiourea) to furnish the 2-aminothiazole derivative. Thiazoles are privileged structures in drug discovery, known for their antibacterial, antifungal, and anticancer properties.
Experimental Protocol: Synthesis of 4-(1-(2-Chlorophenyl)cyclobutyl)thiazol-2-amine
Part A: Synthesis of 2-Bromo-1-(1-(2-chlorophenyl)cyclobutyl)ethan-1-one (α-Bromoketone Intermediate)
-
Convert this compound (1.0 eq.) to its acid chloride by reacting with thionyl chloride (SOCl₂, 2.0 eq.) in refluxing dichloromethane for 2 hours. Remove excess SOCl₂ under vacuum.
-
Dissolve the crude acid chloride in diethyl ether and cool to 0 °C.
-
Add a freshly prepared ethereal solution of diazomethane (CH₂N₂) dropwise until a persistent yellow color is observed. Stir at 0 °C for 1 hour.
-
Carefully quench excess diazomethane by adding 48% hydrobromic acid (HBr) dropwise until nitrogen evolution ceases and the yellow color disappears.
-
Separate the ethereal layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude α-bromoketone. Use this intermediate directly in the next step.
Part B: Hantzsch Thiazole Synthesis
-
Dissolve the crude α-bromoketone from Part A (1.0 eq.) and thiourea (1.2 eq.) in 25 mL of absolute ethanol.[6]
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Neutralize with an aqueous solution of sodium carbonate, which will cause the product to precipitate.
-
Filter the solid product, wash with water, and air dry.
-
Recrystallize from ethanol to obtain pure 4-(1-(2-Chlorophenyl)cyclobutyl)thiazol-2-amine.
Data Presentation
| Step | Reactants | Reagents/Conditions | Product | Expected Yield (%) |
| A1 | Carboxylic Acid | 1. SOCl₂, Reflux2. CH₂N₂3. HBr | 2-Bromo-1-(1-(2-chlorophenyl)cyclobutyl)ethan-1-one | 65-80 (over 3 steps) |
| B | α-Bromoketone, Thiourea | Ethanol, Reflux, 4-6h | 4-(1-(2-Chlorophenyl)cyclobutyl)thiazol-2-amine | 75-90[7] |
Visualization
Caption: Logical workflow for Hantzsch thiazole synthesis.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.utar.edu.my [eprints.utar.edu.my]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
Application Notes and Protocols for the Incorporation of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid into Peptide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids (nAAs) into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. These modifications can lead to improved metabolic stability, increased potency, and better control over peptide conformation. One such non-natural amino acid, 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, offers a unique structural motif. As an α,α-disubstituted cyclic amino acid, its incorporation rigidly constrains the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Application Notes
The rigid cyclobutane ring of this compound significantly restricts the rotational freedom of the peptide backbone around the α-carbon. This conformational constraint can be leveraged to:
-
Enhance Receptor Binding: By pre-organizing the peptide into a conformation that is complementary to the binding pocket of a biological target, such as a G-protein coupled receptor (GPCR), the entropic penalty of binding is reduced, potentially leading to higher affinity.
-
Improve Proteolytic Stability: The steric bulk of the α,α-disubstituted cyclobutane moiety can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.
-
Fine-tune Selectivity: The fixed conformation can enhance selectivity for a specific receptor subtype by preventing the peptide from adopting conformations that would allow it to bind to off-target receptors.
The 2-chlorophenyl substituent provides an additional feature for modulating the pharmacological properties of the peptide. The chlorine atom can engage in specific interactions within the binding pocket, and the aromatic ring can participate in π-stacking or hydrophobic interactions, further influencing binding affinity and selectivity.
Experimental Protocols
Protocol 1: Fmoc Protection of this compound
The first step towards incorporating this non-natural amino acid into a peptide using Fmoc-based SPPS is the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Dichloromethane (DCM)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a mixture of 1,4-dioxane and water.
-
Add a solution of Fmoc-OSu or Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise to the stirring solution of the amino acid.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-protected amino acid.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid
Due to the steric hindrance of this α,α-disubstituted amino acid, optimized coupling conditions are required for its efficient incorporation into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected natural amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and by-products.
-
Coupling of Fmoc-1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid:
-
Pre-activate the Fmoc-protected this compound (3-5 equivalents) with HATU or HCTU (2.9-4.9 equivalents) and DIPEA or collidine (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For highly hindered couplings, extended reaction times or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification and Characterization: Collect the peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry and analytical HPLC.
Data Presentation
The following tables provide representative data for the incorporation of sterically hindered non-natural amino acids into peptide scaffolds. The exact values for this compound may vary depending on the peptide sequence and specific reaction conditions.
Table 1: Coupling Efficiency of Sterically Hindered Amino Acids in SPPS
| Amino Acid Structure | Coupling Reagent | Coupling Time (h) | Single Coupling Yield (%) | Double Coupling Yield (%) |
| Fmoc-Aib-OH | HBTU/HOBt/DIPEA | 2 | ~75 | >95 |
| Fmoc-Aib-OH | HATU/DIPEA | 1 | >90 | >98 |
| Fmoc-1-(2-Chlorophenyl) cyclobutane-1-carboxylic acid (Expected) | HATU/Collidine | 4 | >85 | >97 |
Aib = Aminoisobutyric acid, a sterically hindered α,α-disubstituted amino acid.
Table 2: Impact of Constrained Non-Natural Amino Acid Incorporation on Peptide Biological Activity
| Peptide | Sequence | Target Receptor | Binding Affinity (IC₅₀, nM) |
| Native Peptide | Ac-Arg-Gly-Asp-Ser-NH₂ | αvβ₃ Integrin | 150 |
| Modified Peptide | Ac-Arg-Xaa -Asp-Ser-NH₂ | αvβ₃ Integrin | 25 |
Where Xaa represents a conformationally constrained non-natural amino acid.
Visualizations
Caption: Experimental workflow for the synthesis and incorporation of Fmoc-1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid into peptides.
Caption: A potential signaling pathway involving a GPCR, where a modified peptide with a constrained non-natural amino acid can act as a potent ligand.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Aryl-Cyclobutanecarboxylic Acids
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-aryl-cyclobutanecarboxylic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes for low yields in the synthesis of 1-aryl-cyclobutanecarboxylic acids?
Low yields are frequently traced back to several critical factors:
-
Moisture Contamination: Many intermediates and reagents are highly sensitive to moisture. For instance, acyl chlorides can readily hydrolyze back to the starting carboxylic acid, significantly reducing product yield.[1] Strict anhydrous (dry) conditions are paramount for success.
-
Side Reactions: The formation of unintended byproducts is a major issue. Common side reactions include self-aldol condensation of cyclobutanone starting materials, polymerization under acidic conditions, and the formation of undesired esters or amides.[1][2]
-
Incomplete Reactions: The reaction may not proceed to completion due to suboptimal conditions, such as incorrect temperature, insufficient reaction time, or poor reagent stoichiometry.[1]
-
Reagent Quality: The purity of starting materials and the activity of catalysts or coupling agents are crucial. For example, moisture-sensitive coupling agents like EDC can degrade if not stored properly.[3]
-
Product Decomposition: In some cases, the desired product may be unstable under the reaction or workup conditions, such as at high temperatures, leading to decomposition and lower yields.[2]
Q2: I am observing significant byproduct formation. How can I minimize side reactions?
Minimizing byproducts requires careful optimization of the reaction conditions.
-
For Knoevenagel Condensations: To prevent self-aldol condensation of the ketone starting material, consider using milder reaction conditions. For example, conducting the reaction with a catalytic amount of piperidine in a solvent like 2-PrOH at room temperature can lead to a cleaner reaction where the product precipitates directly from the solution.[2]
-
For Malonic Ester Synthesis: A common side reaction is the formation of a tetra-ester from the reaction of two moles of malonic ester with one mole of the dihalide.[4] Using a slight excess of the dihalide and carefully controlling the addition of the base can help favor the desired cyclization.
-
For C-H Arylation: The formation of doubly arylated byproducts can be an issue. Using a bulky carboxylate ligand, such as pivalic acid, can sterically hinder the second arylation event, improving selectivity for the mono-arylated product.[5] Changing the solvent to a fluorinated alcohol like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also improve yield and selectivity.[5]
Q3: My reaction is sluggish and not going to completion. What steps can I take?
To drive a reaction to completion, consider the following adjustments:
-
Reagent Stoichiometry: Use a slight excess (e.g., 1.2 to 1.5 equivalents) of the key reagent, such as the arylating agent or chlorinating agent, to ensure the limiting reagent is fully consumed.[1]
-
Temperature Control: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50°C) can increase the rate. However, monitor the reaction carefully, as excessive heat can promote side reactions or decomposition.[1][2]
-
Reaction Time: Simply extending the reaction time can sometimes be sufficient to achieve higher conversion.
-
Catalyst Loading: In catalyzed reactions, such as Pd-catalyzed C-H arylations, optimizing the catalyst loading can improve conversion. However, simply increasing the amount is not always better and can sometimes lead to more side products.
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose and address low-yield issues in your synthesis.
Caption: A decision tree for troubleshooting low yields.
Data Presentation: Comparison of Synthetic Strategies
| Feature | Malonic Ester Synthesis | Palladium-Catalyzed C-H Arylation |
| Starting Materials | Diethyl malonate, 1,3-dihalopropane, Aryl Grignard/halide | Cyclobutanecarboxylic acid derivative, Aryl iodide |
| Key Reagents | Strong base (e.g., NaOEt) | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Silver salt (e.g., AgOAc) |
| Typical Yields | 18-40% (can be variable)[4] | 50-98% (highly dependent on substrate and conditions)[5][6] |
| Pros | Uses readily available and inexpensive starting materials. | High functional group tolerance, high yields, direct C-H bond functionalization. |
| Cons | Often requires harsh conditions, can have side reactions (tetra-ester formation), moderate yields.[4] | Requires expensive palladium catalyst and silver-based oxidants, optimization can be complex. |
Optimization of Pd-Catalyzed Monoarylation
The following table summarizes the optimization of a monoarylation reaction, demonstrating the impact of solvent and other conditions on yield.[5]
| Entry | Catalyst (equiv) | Additive (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (0.2) | AgOAc (2) | Neat | 110 | 30 |
| 2 | Pd(OAc)₂ (0.2) | Ag₂CO₃ (1), PivOH (1) | t-BuOH | 100 | 42 |
| 3 | Pd(OAc)₂ (0.15) | Ag₂CO₃ (1), PivOH (1) | TFE | 100 | 48 |
| 4 | Pd(OAc)₂ (0.15) | Ag₂CO₃ (1.5), PivOH (1) | HFIP | 100 | 65 |
| 5 | Pd(OAc)₂ (0.15) | Ag₂CO₃ (1.5), PivOH (1) | HFIP (gram scale) | 100 | 52 |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid
This protocol is a classic method for forming the cyclobutane ring.[4]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (prepared in situ from sodium and absolute ethanol)
-
1,3-Dibromopropane
-
Potassium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate.
-
Prepare a solution of sodium ethoxide in absolute ethanol and add it dropwise to the stirred diethyl malonate, maintaining the temperature at 60-65°C.
-
After the addition is complete, add 1,3-dibromopropane dropwise while continuing to stir.
-
Reflux the mixture for several hours until the reaction is complete (TLC analysis).
-
Distill off the excess ethanol. The residue contains diethyl 1,1-cyclobutanedicarboxylate.
-
Saponify the diester by refluxing with a solution of potassium hydroxide.
-
After cooling, acidify the solution with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid.
-
Isolate the dicarboxylic acid by filtration and recrystallize from a suitable solvent like ethyl acetate.
-
Decarboxylate the dicarboxylic acid by heating it in a distillation apparatus at 160-170°C until carbon dioxide evolution ceases.
-
Distill the crude cyclobutanecarboxylic acid under reduced pressure to obtain the pure product.
Protocol 2: Palladium-Catalyzed γ-C–H Arylation of a Cyclobutane Carboxylic Acid
This protocol describes a modern approach for the direct arylation of a cyclobutane ring.[7]
Materials:
-
Cyclobutane carboxylic acid substrate (0.1 mmol)
-
Aryl iodide (2.0 equiv.)
-
Pd(OAc)₂ (10 mol%)
-
Ligand L1 (15 mol%)
-
Ag₂CO₃ (1.5 equiv.)
-
Na₃PO₄ (1.5 equiv.)
-
Hexafluoroisopropanol (HFIP) (0.6 mL)
Procedure:
-
To a sealed reaction vial, add the cyclobutane carboxylic acid substrate, aryl iodide, Pd(OAc)₂, Ligand L1, Ag₂CO₃, and Na₃PO₄.
-
Add HFIP as the solvent.
-
Seal the vial and place it in a preheated oil bath at 120°C.
-
Stir the reaction mixture for 48 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired 1-aryl-cyclobutanecarboxylic acid derivative.
General Synthetic Workflow Visualization
This diagram illustrates a generalized multi-step synthesis pathway.
Caption: A generalized workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and acid-base extraction. For higher purity requirements or removal of closely related impurities, column chromatography can also be employed.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities include unreacted starting materials from the synthesis, by-products, and residual solvents. Depending on the synthetic route, these could include the corresponding nitrile precursor or other isomers. Colored impurities may arise from oxidation or residual catalysts from preceding synthetic steps.[1]
Q3: My final product has a yellow or brown tint. How can I remove the color?
A3: A persistent color in the final product often indicates the presence of oxidizable organic impurities or residual metal complexes from the synthesis.[1] Treatment of the crude acid with activated carbon during the recrystallization process is an effective method for removing colored impurities.[1]
Q4: Can I use distillation to purify this compound?
A4: While vacuum distillation can be a suitable method for purifying some heat-stable carboxylic acids, it may not be ideal for this compound due to its relatively high molecular weight and the potential for decomposition at elevated temperatures.[2] Recrystallization or extraction are generally preferred methods.
Troubleshooting Guides
Recrystallization Issues
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Oiling Out During Cooling | The solvent may be too nonpolar for the compound, or the solution is too concentrated. | 1. Add a small amount of a more polar co-solvent (e.g., if using a hexane/ethyl acetate mixture, add more ethyl acetate).2. Re-heat the solution to dissolve the oil, then add more of the primary solvent before attempting to cool again.3. Ensure a slow cooling rate to promote crystal formation over oiling. |
| Crystals Do Not Form Upon Cooling | The solution is not sufficiently supersaturated, or there is a high impurity load inhibiting crystallization. | 1. Evaporate some of the solvent to increase the concentration of the carboxylic acid.2. Cool the solution in an ice bath to a lower temperature.3. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.4. Add a seed crystal of the pure compound to initiate crystallization.[1] |
| Low Recovery of Purified Product | Too much solvent was used during recrystallization, or the compound has significant solubility in the cold solvent. | 1. Minimize the amount of hot solvent used to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.3. Use a minimal amount of ice-cold solvent to wash the crystals after filtration. |
Extraction Issues
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Formation of an Emulsion During Extraction | Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the aqueous and organic layers. | 1. Allow the separatory funnel to stand undisturbed for a longer period.2. Gently swirl the funnel instead of shaking vigorously.3. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.[1] |
| Significant Product Loss | The pH of the aqueous phase was not correctly adjusted, leading to the carboxylic acid partitioning into the wrong phase. | 1. To extract the carboxylate salt into the aqueous layer, ensure the pH is at least 2-3 units above the pKa of the carboxylic acid.2. To recover the carboxylic acid into the organic layer, the pH should be at least 2-3 units below the pKa.[1] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
This protocol is suitable for purifying the crude solid to obtain a high-purity crystalline product.
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude acid in a minimum amount of hot ethyl acetate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Induce Crystallization: While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold hexane/ethyl acetate mixture.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary:
| Parameter | Value |
| Solvent Ratio (approx.) | Hexane:Ethyl Acetate (start with ~3:1, adjust as needed) |
| Typical Yield | 80-90% |
| Expected Purity (by HPLC) | >98.5% |
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH solution. The carboxylate salt will move to the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer of the acid.
-
Combine Aqueous Layers: Combine the aqueous extracts in a clean beaker.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified product under vacuum.
Visualizations
References
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitrile hydrolysis to the carboxylic acid is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is a common issue. The conversion of the nitrile to the carboxylic acid proceeds through an amide intermediate.[1][2][3] To favor the formation of the carboxylic acid, consider the following:
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can help push the equilibrium towards the final carboxylic acid product.
-
Acid/Base Concentration: For acidic hydrolysis, using a more concentrated acid solution (e.g., concentrated HCl or H₂SO₄) can accelerate the second hydrolysis step of the amide.[2][4] For alkaline hydrolysis, a higher concentration of hydroxide (e.g., NaOH or KOH) is beneficial.[2]
-
Choice of Hydrolysis Conditions: Acid-catalyzed hydrolysis is often more effective at converting the amide to the carboxylic acid without isolation of the amide.[1][2]
Q2: I am observing a significant amount of a biphenyl impurity in my product after the Grignard reaction step. What is causing this and how can I minimize it?
A2: The formation of a biphenyl compound, in this case, 2,2'-dichlorobiphenyl, is a known side reaction during the preparation of a Grignard reagent from an aryl halide.[5] This occurs due to a coupling reaction between the Grignard reagent and unreacted 2-chlorobromobenzene or 2-chloroiodobenzene.[5] To minimize this side product:
-
Control the Rate of Addition: Add the aryl halide to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.
-
Maintain Low Temperature: Formation of the biphenyl side product is favored at higher temperatures.[5] Running the reaction at a lower temperature can help to reduce its formation.
-
Use of Activators: Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help to initiate the Grignard formation reaction promptly, reducing the time the aryl halide is in contact with the forming Grignard reagent at elevated temperatures.
Q3: The yield of my Grignard reaction with cyclobutanone is low. What are the potential reasons for this?
A3: Low yields in Grignard reactions can be attributed to several factors:
-
Presence of Water: Grignard reagents are highly reactive towards protic sources, especially water. Ensure all glassware is oven-dried and all solvents are anhydrous.
-
Formation of Wurtz-type Coupling Products: Besides biphenyl formation, the Grignard reagent can also react with the starting alkyl halide.
-
Enolization of the Ketone: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, deprotonation of the α-carbon of the ketone can occur, leading to the formation of an enolate and no addition product.
Q4: During the conversion of the tertiary alcohol to the nitrile, I am getting elimination products (alkenes) instead of the desired substitution.
A4: The conversion of a tertiary alcohol to a nitrile often proceeds via an Sₙ1 mechanism, which involves a carbocation intermediate. This carbocation is susceptible to elimination reactions (E1), especially at higher temperatures. To favor substitution over elimination:
-
Use a Milder Lewis Acid: A strong Lewis acid can promote elimination. Using a milder activating agent for the hydroxyl group might be beneficial.
-
Low-Temperature Conditions: Running the reaction at a lower temperature will generally favor the Sₙ1 pathway over the E1 pathway.
-
Choice of Cyanide Source: Using a less basic cyanide source might help to reduce the likelihood of elimination.
Data Summary
| Parameter | Grignard Reaction | Nitrile Hydrolysis (Alkaline) |
| Reactants | 2-Chlorophenylmagnesium bromide, Cyclobutanone | 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile, Potassium Hydroxide |
| Solvent | Anhydrous Diethyl Ether or THF | Ethylene Glycol |
| Temperature | 0 °C to reflux | Reflux |
| Reaction Time | 2-4 hours | 18 hours |
| Typical Yield | Variable, sensitive to conditions | ~82% (based on a similar synthesis)[6] |
| Purity Issues | Biphenyl impurities, unreacted starting materials | Incomplete hydrolysis leading to amide intermediate |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
This is a representative two-step procedure starting from the formation of the Grignard reagent.
Step 1a: Preparation of 2-Chlorophenylmagnesium bromide
-
All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-chlorobromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If it does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 1b: Reaction with Cyclobutanone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the cyclobutanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-chlorophenyl)cyclobutanol.
Step 1c: Conversion to 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
-
Dissolve the crude 1-(2-chlorophenyl)cyclobutanol in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Add a cyanide source (e.g., trimethylsilyl cyanide) and a Lewis acid catalyst (e.g., boron trifluoride etherate) dropwise.
-
Stir the reaction at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 1-(2-chlorophenyl)cyclobutane-1-carbonitrile.
Protocol 2: Hydrolysis of 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
This protocol is adapted from a similar synthesis of 1-(4-chlorophenyl)cyclobutane carboxylic acid.[6]
-
In a round-bottom flask, combine 1-(2-chlorophenyl)cyclobutane-1-carbonitrile (1.0 equivalent), ethylene glycol, and a 40% w/w aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 18 hours.[6]
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., petroleum ether) to obtain pure this compound.[6]
Visualizations
Caption: Synthetic pathway for this compound with potential side reactions.
Caption: Troubleshooting workflow for common issues in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
optimization of reaction conditions for amide coupling with 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the amide coupling of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the potential causes?
Several factors can contribute to poor yields in the amide coupling of this sterically hindered carboxylic acid. The primary challenges are often associated with the steric hindrance posed by the ortho-chloro substituent and the cyclobutane ring, which can impede the approach of the amine.[1][2]
Common causes for low yield include:
-
Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough to effectively activate the sterically hindered carboxylic acid.[3]
-
Steric hindrance: The bulky nature of both the carboxylic acid and potentially the amine partner can significantly slow down the reaction rate.[1][4]
-
Suboptimal reaction conditions: Incorrect choice of solvent, base, temperature, or reaction time can lead to incomplete conversion.[3]
-
Side reactions: The formation of byproducts, such as N-acylurea with carbodiimide reagents, can reduce the yield of the desired amide.[5]
-
Poor solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered carboxylic acids like this compound, more powerful coupling reagents are generally required.[1] Uronium/aminium or phosphonium salt-based reagents are often more effective than standard carbodiimides alone.[6][7]
Recommended coupling reagents include:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Known for its high efficiency and rapid reaction rates, especially for challenging couplings.[8][9][10]
-
HBTU (Hexamethylfluorophosphate Benzotriazole Tetramethyl Uronium): A widely used and effective coupling reagent, similar to HATU.[11][12][13]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for sterically hindered substrates.[10]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive: While a carbodiimide, its effectiveness can be significantly enhanced by additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) which form a more reactive activated ester and can suppress side reactions.[5][14][15] For sterically hindered substrates, HOAt is often superior to HOBt.[6]
Q3: What are the recommended bases and solvents for this amide coupling?
The choice of base and solvent is crucial for the success of the reaction.
-
Bases: A non-nucleophilic, sterically hindered base is preferred to minimize side reactions.
-
Solvents: Polar aprotic solvents are generally the best choice.
-
DMF (N,N-Dimethylformamide): A common and effective solvent for many amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[9]
-
DCM (Dichloromethane): Another frequently used solvent, particularly for reactions run at or below room temperature.[16]
-
Acetonitrile (ACN): Can be a good alternative, and in some cases, can simplify workup.[14]
-
Q4: How can I minimize side reactions, such as epimerization, if my amine is chiral?
While this compound is achiral, if the amine coupling partner has a stereocenter, racemization or epimerization can be a concern.
To minimize this risk:
-
Use of Additives: Additives such as HOBt and particularly HOAt are known to suppress racemization when used with coupling reagents like EDC.[5] Uronium reagents like HATU and HBTU inherently contain a HOAt or HOBt moiety, respectively.[6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of epimerization.[5]
-
Choice of Base: Using a weaker base, if compatible with the reaction, may also help.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[6] If using EDC, ensure the addition of HOBt or HOAt.[5][14] |
| Steric hindrance between the carboxylic acid and amine. | Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered amine if possible. For particularly difficult couplings, conversion to the acyl fluoride as a more reactive intermediate may be an option.[1] | |
| Suboptimal solvent or base. | Screen different solvents (DMF, DCM, ACN). Ensure a suitable non-nucleophilic base like DIPEA is used in sufficient quantity (typically 2-3 equivalents).[9] | |
| Multiple Spots on TLC/LC-MS (Byproduct Formation) | Formation of N-acylurea (with carbodiimides). | Add HOBt or HOAt to the reaction mixture when using EDC to intercept the O-acylisourea intermediate.[5] |
| Guanidinium salt formation with uronium reagents. | Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[3][17] | |
| Starting Material Remains | Insufficient equivalents of reagents. | Use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents).[3] |
| Reaction not at equilibrium or too slow. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. | |
| Difficulty in Product Purification | Water-soluble byproducts from EDC. | The urea byproduct from EDC is water-soluble, which can simplify purification through an aqueous workup compared to the byproduct of DCC.[16] |
| Byproducts from uronium/phosphonium reagents. | Purification can typically be achieved by standard column chromatography. An aqueous workup can help remove some of the polar byproducts. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3][17]
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling using EDC/HOAt
-
To a solution of this compound (1.0 eq.), the amine (1.1 eq.), and HOAt (1.2 eq.) in anhydrous DCM at 0 °C, add EDC·HCl (1.2 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Experimental Workflow for Amide Coupling Optimization
Caption: A general workflow for optimizing amide coupling reactions.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting guide for addressing low reaction yields.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Coupling of ortho-substituted aryl chlorides with bulky amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. hepatochem.com [hepatochem.com]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. file.globalso.com [file.globalso.com]
- 11. peptide.com [peptide.com]
- 12. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this two-step synthesis. Here, you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.
Synthesis Overview
The synthesis of this compound is typically achieved in two key stages:
-
Step 1: Phase-Transfer Catalyzed (PTC) Alkylation - Formation of 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile from 2-chlorophenylacetonitrile and 1,3-dibromopropane.
-
Step 2: Hydrolysis - Conversion of the nitrile intermediate to the final carboxylic acid product.
Caption: Overall synthesis pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Step 1: Phase-Transfer Catalyzed (PTC) Alkylation
Q1: My PTC alkylation reaction is showing low conversion of the starting 2-chlorophenylacetonitrile. What are the potential causes and solutions?
A1: Low conversion in a PTC reaction can stem from several factors, particularly during scale-up. Here are the common culprits and how to address them:
-
Inefficient Mass Transfer: Inadequate mixing of the organic and aqueous phases is a frequent issue in larger reactors. The reaction occurs at the interface of the two phases, and poor agitation reduces the interfacial area, slowing down the reaction.
-
Solution: Increase the stirring speed. For scaled-up reactions, ensure the reactor is equipped with appropriate baffles and an impeller designed for efficient mixing of biphasic systems.
-
-
Inappropriate Catalyst: The choice of phase-transfer catalyst is crucial. While Tetrabutylammonium Bromide (TBAB) is a common choice, its efficiency can vary.
-
Solution: Consider a more lipophilic catalyst like Aliquat 336 (methyltrioctylammonium chloride), especially if you are using a less polar organic solvent. You can also try increasing the catalyst loading incrementally, typically from 1-5 mol%.
-
-
Catalyst Poisoning: Certain anions can bind strongly to the quaternary ammonium cation of the catalyst, preventing it from transporting the desired hydroxide or carbanion.
-
Solution: Ensure high purity of reactants and solvents. Iodide and tosylate ions are known catalyst poisons. If possible, use reagents with bromide or chloride as counter-ions.
-
Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my desired nitrile product. What is it and how can I prevent its formation?
A2: This is likely a dialkylation product where a second molecule of 2-chlorophenylacetonitrile has reacted with the initially formed bromopropyl intermediate.
-
Cause: High local concentration of the deprotonated 2-chlorophenylacetonitrile (the carbanion) relative to 1,3-dibromopropane.
-
Solutions:
-
Slow Addition: Add the 1,3-dibromopropane slowly to the reaction mixture to maintain a low concentration relative to the nitrile.
-
Excess Dihalide: Use a slight excess of 1,3-dibromopropane to favor the initial alkylation and cyclization over the intermolecular reaction.
-
Caption: Competing pathways in the PTC alkylation step.
Quantitative Data for PTC Alkylation of Arylacetonitriles
| Parameter | Condition A (Lab Scale) | Condition B (Optimized for Scale-Up) |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Aliquat 336 |
| Catalyst Loading | 5 mol% | 2-3 mol% |
| Solvent | Toluene | Toluene or Chlorobenzene |
| Base | 50% aq. NaOH | 50% aq. NaOH |
| Temperature | 60-70 °C | 50-60 °C (better control) |
| Reaction Time | 6-8 hours | 4-6 hours |
| Typical Yield | 75-85% | 80-90% |
Step 2: Hydrolysis of 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
Q3: My hydrolysis reaction is slow and often incomplete, leaving behind unreacted nitrile or the amide intermediate. How can I drive the reaction to completion?
A3: The hydrolysis of sterically hindered nitriles like 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile can be challenging. Here’s how to troubleshoot incomplete reactions:
-
Reaction Conditions: Standard hydrolysis conditions may not be sufficient.
-
Solution (Basic Hydrolysis): Use a high-boiling point solvent like ethylene glycol with a strong base (e.g., 40% aqueous potassium hydroxide) and reflux for an extended period (18-24 hours). The higher temperature helps to overcome the steric hindrance.
-
Solution (Acidic Hydrolysis): Use a strong acid like concentrated sulfuric acid or hydrochloric acid and heat the reaction mixture. Be aware that acidic hydrolysis can sometimes be slower for sterically hindered nitriles.
-
-
Formation of Amide Intermediate: The hydrolysis proceeds through an amide intermediate. If the reaction stalls at this stage, it's usually due to insufficient energy to hydrolyze the more stable amide.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Ensure a sufficient excess of water and base/acid is present to drive the second hydrolysis step.
-
Q4: I am concerned about potential side reactions during the hydrolysis at high temperatures. What should I look out for?
A4: At elevated temperatures, especially under harsh acidic or basic conditions, side reactions can occur.
-
Decarboxylation: While less common for this specific compound, prolonged heating of some carboxylic acids can lead to decarboxylation.
-
Mitigation: Monitor the reaction progress and avoid unnecessarily long reaction times once the conversion is complete.
-
-
Other Degradation Products: The presence of the chloro-substituent on the aromatic ring is generally stable under these conditions, but it's always good practice to analyze the crude product for any unexpected impurities.
Comparison of Hydrolysis Conditions
| Feature | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Strong acid (e.g., H₂SO₄, HCl) in water | Strong base (e.g., KOH, NaOH) in water/glycol |
| Product Form | Carboxylic acid | Carboxylate salt (requires acidification) |
| Byproducts | Ammonium salt | Ammonia gas |
| Rate for Hindered Nitriles | Can be slow | Often faster at high temperatures |
| Work-up | Extraction | Acidification and then extraction/filtration |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile (PTC Alkylation)
Materials:
-
2-Chlorophenylacetonitrile
-
1,3-Dibromopropane
-
Aliquat 336
-
Toluene
-
50% (w/w) aqueous Sodium Hydroxide (NaOH)
-
Water
-
Brine
Procedure:
-
To a reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 2-chlorophenylacetonitrile and toluene.
-
Add Aliquat 336 (2-3 mol% relative to the nitrile).
-
Begin vigorous stirring and add the 50% aqueous NaOH solution.
-
Heat the mixture to 55-60 °C.
-
Slowly add 1,3-dibromopropane (1.1 equivalents) via the dropping funnel over 2-3 hours, maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile. The product can be further purified by vacuum distillation or crystallization.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol is adapted from a procedure for a similar compound, 1-(4-chlorophenyl)cyclobutane nitrile.[1]
Materials:
-
1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
-
Ethylene glycol
-
40% (w/w) aqueous Potassium Hydroxide (KOH)
-
Ice water
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile, ethylene glycol, and 40% aqueous potassium hydroxide solution.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 18-24 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from petroleum ether to yield pure this compound.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
stability issues of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid under different conditions
Technical Support Center: 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
This technical support center provides guidance on the stability of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Troubleshooting Guides and FAQs
General Stability and Storage
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a dry, cool, and well-ventilated place.[1][2][3] The container should be kept tightly closed.[1][2][3]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, the compound is stable under normal storage and handling conditions.[1][2][3]
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents.[1][2] Contact with these materials should be avoided.
Q4: What are the known hazardous decomposition products?
A4: Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][3]
Forced Degradation and Stability Studies
Q5: I am planning to conduct forced degradation studies on this compound. What conditions should I consider?
A5: While specific data for this compound is not publicly available, forced degradation studies, as outlined by ICH guidelines, are crucial for understanding potential degradation pathways.[4][5][6] These studies help in developing stability-indicating analytical methods.[4][6][7] Typical stress conditions to consider include:
-
Hydrolysis: Exposure to acidic and alkaline conditions (e.g., HCl, NaOH).
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Exposure to light (UV and visible).
-
Thermal Stress: Heating the compound at elevated temperatures.
The goal is to achieve a target degradation of approximately 5-20% to identify relevant degradation products without causing extensive decomposition.[4][8]
Q6: What is the purpose of a forced degradation study?
A6: Forced degradation studies are essential for several reasons:
-
To understand the degradation pathways of the molecule.[4]
-
To establish the intrinsic stability of the compound.[4]
-
To develop and validate stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[6][7]
Q7: How can I troubleshoot unexpected peaks in my chromatogram during a stability study?
A7: Unexpected peaks may indicate the formation of degradation products. To troubleshoot:
-
Verify System Suitability: Ensure your analytical system (e.g., HPLC) is performing correctly.
-
Analyze a Control Sample: Compare the chromatogram of the stressed sample to that of a non-stressed control sample to confirm the new peaks are due to degradation.
-
Characterize the Peaks: If the peaks are significant, further characterization using techniques like mass spectrometry (MS) is recommended to identify the structure of the degradation products.[5][9]
-
Evaluate Stress Conditions: If degradation is too extensive, consider reducing the stressor's concentration, temperature, or duration of exposure. An ideal forced degradation study aims for 5-20% degradation.[4][8]
Data Presentation
As no specific quantitative stability data for this compound was found in the public domain, a template table for recording forced degradation results is provided below. Researchers can use this structure to organize their experimental data.
Table 1: Example Data Summary for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition Details | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradation Products | Observations (e.g., color change) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 | ||||
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60 | ||||
| Oxidation | 3% H₂O₂ | 24 hours | 25 | ||||
| Thermal | Dry Heat | 48 hours | 80 | ||||
| Photolytic | UV/Visible Light | 7 days | 25 | ||||
| Control | No Stress | N/A | 25 |
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study
This protocol outlines a general methodology for conducting a forced degradation study, which should be adapted based on the specific properties of the compound and the analytical method used.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl). Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH). Keep the mixture at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂). Store the mixture at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, store a solution of the compound at a high temperature.
-
Photodegradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible output (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating method, typically HPLC with a UV or PDA detector.[6]
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound and the percentage of degradation.
-
Identify and quantify the major degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to stability testing.
Caption: A typical workflow for conducting forced degradation studies.
Caption: A logical guide for troubleshooting unexpected analytical results.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.lgcstandards.com [assets.lgcstandards.com]
- 3. fishersci.ie [fishersci.ie]
- 4. biopharminternational.com [biopharminternational.com]
- 5. A Risk-Based Framework for Hospital Compounding: Integrating Degradation Mechanisms and Predictive Toxicology [mdpi.com]
- 6. biomedres.us [biomedres.us]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
managing impurities in the synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the intermediate, 1-(2-chlorophenyl)cyclobutanecarbonitrile. This is followed by the hydrolysis of the nitrile group to the carboxylic acid.
Q2: What are the potential impurities I might encounter in the synthesis?
Potential impurities can originate from both the nitrile synthesis and the subsequent hydrolysis step. These may include:
-
From Nitrile Synthesis:
-
Unreacted starting materials.
-
Positional isomers of the chlorophenyl group.
-
Byproducts from the cyclobutane ring formation.
-
-
From Hydrolysis:
-
Unreacted 1-(2-chlorophenyl)cyclobutanecarbonitrile.
-
1-(2-Chlorophenyl)cyclobutane-1-carboxamide (the intermediate amide).
-
Side products from potential degradation under harsh hydrolysis conditions.
-
Q3: What analytical methods are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques for assessing the purity of this compound and identifying impurities.
Q4: What are the general approaches for purifying the final product?
Recrystallization is a common and effective method for purifying the final carboxylic acid product. The choice of solvent is critical for obtaining high purity crystals.
Troubleshooting Guides
Issue 1: Low Yield in Nitrile Synthesis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Side reactions | Optimize reaction conditions, such as temperature and reaction time, to minimize the formation of byproducts. Ensure the purity of starting materials. |
| Loss during workup | Ensure proper phase separation during extraction. Use an appropriate drying agent to remove all water from the organic phase. |
Issue 2: Incomplete Hydrolysis of the Nitrile
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient reaction time or temperature | The hydrolysis of nitriles can be slow.[1][2] Ensure the reaction is heated under reflux for a sufficient period.[1][3] Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting nitrile and intermediate amide. |
| Inadequate acid or base concentration | For acidic hydrolysis, use a dilute but effective concentration of a strong acid like HCl.[1][3] For alkaline hydrolysis, ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used.[4] |
| Poor solubility of the nitrile | Consider using a co-solvent to improve the solubility of the nitrile in the aqueous reaction mixture. |
Issue 3: Presence of Amide Impurity in the Final Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete hydrolysis | The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid.[2] Extend the reaction time or increase the temperature to drive the hydrolysis to completion. |
| Sub-optimal pH for hydrolysis | Ensure the acidic or basic conditions are maintained throughout the reaction. |
Issue 4: Difficulty in Purifying the Final Product by Recrystallization
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Perform small-scale solvent screening to identify a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Presence of oily impurities | If the product oils out, try using a two-solvent system for recrystallization or pre-purify the crude product by column chromatography. |
| Product is not crystallizing | Try seeding the supersaturated solution with a small crystal of the pure product. Scratching the inside of the flask with a glass rod can also induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-chlorophenyl)cyclobutanecarbonitrile
This is a generalized procedure and may require optimization.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Grignard Reagent Formation: Add a small crystal of iodine to the magnesium turnings. In the dropping funnel, place a solution of 2-chlorobromobenzene in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask. Once the reaction initiates, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Cyclobutanecarbonitrile Precursor: Cool the Grignard reagent to 0°C. In a separate flask, dissolve a suitable cyclobutane precursor (e.g., cyclobutanone followed by cyanation, or a cyclobutyl halide for displacement) in anhydrous diethyl ether. Add this solution dropwise to the Grignard reagent at 0°C.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-chlorophenyl)cyclobutanecarbonitrile.
Protocol 2: Hydrolysis of 1-(2-chlorophenyl)cyclobutanecarbonitrile to this compound
Choose either acidic or alkaline hydrolysis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 1-(2-chlorophenyl)cyclobutanecarbonitrile and a dilute solution of hydrochloric acid (e.g., 6M HCl).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 1-(2-chlorophenyl)cyclobutanecarbonitrile and an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). A co-solvent like ethanol may be used to improve solubility.
-
Reaction: Heat the mixture to reflux for 12-24 hours. Ammonia gas will be evolved.[3] Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture. If a co-solvent was used, remove it under reduced pressure. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.
Protocol 3: HPLC Method for Purity Analysis
This is a starting point for method development and will require validation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol 4: GC-MS Method for Impurity Identification
This is a general method for volatile and semi-volatile impurities.
| Parameter | Condition |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-500 amu |
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
This technical support guide provides detailed information on alternative synthetic routes to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, targeting researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct synthetic pathway involves a two-step process. The first step is the formation of the cyclobutane ring by alkylating (2-chlorophenyl)acetonitrile with 1,3-dibromopropane to yield 1-(2-chlorophenyl)cyclobutanecarbonitrile. The second step is the hydrolysis of this nitrile intermediate to the final carboxylic acid product.
Q2: I am having trouble with the first step, the alkylation of (2-chlorophenyl)acetonitrile. What are some common issues?
A2: Low yields in this step can be attributed to several factors. Inadequate deprotonation of the acetonitrile is a common problem; ensure you are using a sufficiently strong base, such as sodium amide or sodium hydride, in an anhydrous aprotic solvent like THF or DMF. Another potential issue is the formation of side products through elimination or polymerization of the 1,3-dibromopropane. Running the reaction at a controlled temperature and adding the alkylating agent slowly can help to minimize these side reactions. The use of phase-transfer catalysis can also improve yields and simplify the reaction setup.
Q3: My nitrile hydrolysis is not going to completion. How can I improve the yield of the carboxylic acid?
A3: Nitrile hydrolysis, especially with sterically hindered substrates, can be sluggish. If you are using acidic or basic hydrolysis, ensure you are using a sufficiently high temperature (reflux) and a long enough reaction time. For basic hydrolysis, a co-solvent like ethylene glycol can allow for higher reaction temperatures. If the reaction is still not proceeding, you can increase the concentration of the acid or base. Be aware that harsh conditions can sometimes lead to decomposition, so monitoring the reaction progress by TLC or GC is recommended.
Q4: Can I stop the hydrolysis at the amide stage?
A4: Isolating the amide intermediate is challenging as the conditions required for the initial hydrolysis of the nitrile often lead to the subsequent hydrolysis of the amide to the carboxylic acid.[1][2] Milder reaction conditions, such as using a controlled amount of hydrogen peroxide in a basic solution, may favor the formation of the amide.[2] Specialized platinum-based catalysts have also been shown to selectively hydrate hindered nitriles to amides under neutral conditions.[3]
Q5: Are there any significant differences between acidic and basic hydrolysis for this substrate?
A5: Both acidic and basic hydrolysis can be effective.[4] Basic hydrolysis, typically using NaOH or KOH, will initially form the carboxylate salt, which then needs to be neutralized with a strong acid in a separate workup step to yield the carboxylic acid.[5] Acidic hydrolysis, using an acid like concentrated HCl or H2SO4, directly produces the carboxylic acid.[5] The choice between the two methods may depend on the presence of other acid- or base-sensitive functional groups in the molecule and the desired workup procedure.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 1-(2-chlorophenyl)cyclobutanecarbonitrile
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of (2-chlorophenyl)acetonitrile. | Use a stronger base (e.g., NaH, NaNH2) and ensure anhydrous reaction conditions. Allow sufficient time for the deprotonation to occur before adding the alkylating agent. |
| Formation of elimination byproducts from 1,3-dibromopropane. | Maintain a controlled reaction temperature. Add the 1,3-dibromopropane solution dropwise to the deprotonated acetonitrile to avoid localized high concentrations. |
| Dialkylation of the acetonitrile. | Use a slight excess of the acetonitrile relative to the 1,3-dibromopropane to favor monoalkylation followed by intramolecular cyclization. |
| Inefficient reaction conditions. | Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a base like 50% aqueous NaOH. This can often improve yields and simplify the procedure.[6] |
Issue 2: Incomplete Hydrolysis of 1-(2-chlorophenyl)cyclobutanecarbonitrile
| Potential Cause | Suggested Solution |
| Insufficiently harsh reaction conditions. | Increase the reaction temperature to reflux. For basic hydrolysis, using a high-boiling solvent like ethylene glycol can be effective.[7] |
| Short reaction time. | Extend the reaction time and monitor the progress by TLC or GC until the starting material is consumed. Some hindered nitriles can require prolonged heating (18+ hours).[7] |
| Low concentration of acid or base. | Increase the concentration of the acid or base used for the hydrolysis. |
| Precipitation of the starting material. | Ensure that the nitrile is fully dissolved in the reaction mixture. A co-solvent may be necessary. |
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Aryl Cyclobutanenitriles
| Substrate | Conditions | Reaction Time | Yield | Reference |
| 1-(4-chlorophenyl)cyclobutane nitrile | 40% w/w aq. KOH, ethylene glycol, reflux | 18 hours | 82% | [7] |
| General Nitrile | 10% aq. NaOH or KOH, MeOH or EtOH, 60 °C | 16 hours | Not specified | [8] |
| General Nitrile | Dilute HCl, reflux | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-chlorophenyl)cyclobutanecarbonitrile
This protocol is a general procedure for the alkylation of an arylacetonitrile using a strong base.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Add sodium amide (NaNH2) (1.1 equivalents) to the THF. To this suspension, add a solution of (2-chlorophenyl)acetonitrile (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Stir the mixture at room temperature for 1-2 hours.
-
Alkylation: Add a solution of 1,3-dibromopropane (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(2-chlorophenyl)cyclobutanecarbonitrile.
Protocol 2: Hydrolysis of 1-(2-chlorophenyl)cyclobutanecarbonitrile to this compound (Alkaline Conditions)
This protocol is adapted from the synthesis of the 4-chloro analogue.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, mix 1-(2-chlorophenyl)cyclobutanecarbonitrile (1.0 equivalent), ethylene glycol, and a 40% w/w aqueous solution of potassium hydroxide.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon) and maintain for 18-24 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Workup: Cool the reaction mixture and pour it into ice water. Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Isolation: Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid until a precipitate forms.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to give this compound.
Mandatory Visualization
Caption: Primary synthetic route to the target compound.
Caption: Troubleshooting workflow for the alkylation step.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. prepchem.com [prepchem.com]
- 8. grokipedia.com [grokipedia.com]
Validation & Comparative
A Comparative Analysis of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid and its positional isomers, 1-(3-chlorophenyl)cyclobutane-1-carboxylic acid and 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid. The position of the chlorine atom on the phenyl ring can significantly influence the physicochemical properties and biological activity of these compounds. This document outlines synthetic strategies, presents available and predicted physicochemical data, and proposes experimental protocols for a comprehensive biological evaluation.
Chemical Structures
The compounds under comparison are structural isomers, differing only in the position of the chlorine atom on the phenyl ring.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Isomer 1 (ortho) | This compound | 151157-45-8 | C₁₁H₁₁ClO₂ | 210.66[1] |
| Isomer 2 (meta) | 1-(3-Chlorophenyl)cyclobutane-1-carboxylic acid | 151157-55-0 | C₁₁H₁₁ClO₂ | 210.66[2] |
| Isomer 3 (para) | 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid | 50921-39-6 | C₁₁H₁₁ClO₂ | 210.66[3] |
Synthesis and Physicochemical Properties
A general synthetic route to these compounds involves the alkylation of the corresponding chlorophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the nitrile to the carboxylic acid. The choice of starting material, the appropriately substituted chlorobenzyl cyanide, dictates the final product.
General Synthetic Protocol
A plausible synthetic route for the preparation of 1-(chlorophenyl)cyclobutane-1-carboxylic acid isomers is outlined below. This two-step process starts with the formation of the cyclobutane ring via alkylation of a substituted benzyl cyanide, followed by hydrolysis to the desired carboxylic acid.
Step 1: Synthesis of 1-(chlorophenyl)cyclobutane-1-carbonitrile
4-Chlorobenzyl cyanide can be reacted with 1,3-dibromopropane in the presence of a strong base like sodium hydride in a solvent such as dimethyl sulfoxide (DMSO) to yield 1-(4-chlorophenyl)cyclobutane-1-carbonitrile[4]. This reaction can be adapted for the ortho- and meta-isomers by using 2-chlorobenzyl cyanide and 3-chlorobenzyl cyanide, respectively.
Step 2: Hydrolysis to 1-(chlorophenyl)cyclobutane-1-carboxylic acid
The resulting 1-(chlorophenyl)cyclobutane-1-carbonitrile can be hydrolyzed to the corresponding carboxylic acid using a strong base such as potassium hydroxide in a high-boiling solvent like ethylene glycol, followed by acidification[5].
Caption: General synthetic workflow for 1-(chlorophenyl)cyclobutane-1-carboxylic acid isomers.
Physicochemical Properties
| Property | 1-(2-Chlorophenyl) isomer | 1-(3-Chlorophenyl) isomer | 1-(4-Chlorophenyl) isomer |
| Molecular Weight | 210.66[1] | 210.66[2] | 210.66[3] |
| Melting Point (°C) | Data not available | Data not available | 80-90[3] |
| Boiling Point (°C) | Data not available | Data not available | ~302 (rough estimate)[3] |
| pKa (predicted) | Data not available | Data not available | 4.26 ± 0.20[3] |
| LogP (predicted) | Data not available | Data not available | Data not available |
Experimental Protocols for Physicochemical Characterization
To obtain a direct comparison, the following standardized experimental protocols are recommended.
Determination of pKa by Potentiometric Titration:
-
Solution Preparation: Prepare a 0.01 M solution of each isomer in a co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Determination of LogP by Shake-Flask Method:
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other.
-
Compound Addition: Dissolve a known amount of each isomer in the n-octanol phase.
-
Equilibration: Mix the two phases vigorously for a set period (e.g., 24 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Comparative Biological Activity
While specific biological activity data for these exact isomers is not available, the cyclobutane moiety is present in several biologically active compounds, including anticancer and antiviral agents[6][7][8][9]. The presence of the chlorophenyl group suggests potential for various interactions with biological targets. Structurally related compounds have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival[10][11][12][13]. Therefore, a comparative in vitro cytotoxicity study is proposed to assess their potential as anticancer agents.
Proposed In Vitro Cytotoxicity Screening
A preliminary assessment of the anticancer potential of the three isomers can be performed using an in vitro cytotoxicity assay, such as the MTT assay, against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each isomer (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[14][15][16][17].
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer, which represents the concentration required to inhibit 50% of cell growth.
Postulated Signaling Pathway: NF-κB Inhibition
Given the structural similarities to known inhibitors, it is plausible that these compounds could modulate the NF-κB signaling pathway. This pathway is constitutively active in many cancers and plays a crucial role in promoting cell proliferation and inhibiting apoptosis.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Structure-Activity Relationship (SAR) Considerations
The position of the chlorine atom on the phenyl ring is expected to influence the biological activity of these isomers. This can be attributed to steric and electronic effects that alter the molecule's ability to bind to a biological target.
Caption: Conceptual relationship between isomeric structure and biological activity.
A comparative study of these isomers would provide valuable insights into the structure-activity relationship of this chemical scaffold. For instance, the ortho-chloro substituent may introduce steric hindrance that could either enhance or diminish binding to a target protein compared to the less hindered meta and para isomers. Electronically, the position of the chlorine atom will affect the charge distribution on the phenyl ring, which could also impact target interactions.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its positional isomers. While there is a lack of direct comparative data in the existing literature, this document outlines the necessary synthetic and analytical protocols to generate this valuable information. The proposed investigation into their cytotoxic effects and potential modulation of the NF-κB pathway offers a starting point for elucidating their biological potential. A systematic comparison of these isomers will be crucial for understanding their structure-activity relationships and for guiding future drug discovery efforts based on this chemical scaffold.
References
- 1. CAS 151157-45-8 | this compound - Synblock [synblock.com]
- 2. 1-(3-Chlorophenyl)cyclobutanecarboxylic acid 95% | CAS: 151157-55-0 | AChemBlock [achemblock.com]
- 3. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
validating the structure of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid through X-ray crystallography
A Comparative Guide to the Structural Validation of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement of a molecule is a critical step in chemical research and drug development. For a novel compound such as this compound, unambiguous structural validation is paramount for understanding its chemical properties and biological activity. While single-crystal X-ray diffraction (scXRD) remains the gold standard for structural elucidation, several alternative and complementary techniques are available, each with its own set of advantages and limitations.[1][2] This guide provides an objective comparison of key analytical methods for the structural validation of small organic molecules, with a focus on experimental data and protocols.
Comparison of Structural Validation Techniques
The choice of analytical technique for structure determination often depends on the nature of the sample, the required level of detail, and the available instrumentation. The following table summarizes the key quantitative parameters for the most common methods.
| Parameter | Single-Crystal X-ray Diffraction (scXRD) | Microcrystal Electron Diffraction (MicroED) | Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Requirement | Single crystal (0.1 - 0.3 mm)[3] | Nanocrystals (<200 nm depth)[4] | Microcrystalline powder (<10 µm particle size)[5] | Solution (mg of sample) |
| Resolution | Atomic resolution (<1 Å)[1] | Near-atomic to atomic resolution (~1 Å)[6] | Lower resolution than scXRD[1] | Provides connectivity and stereochemistry, not atomic coordinates in the solid state |
| Data Collection Time | Hours to a day | Minutes to hours[7] | Minutes to hours | Minutes to hours per experiment |
| Key Advantage | Unambiguous 3D structure determination[8] | Requires extremely small crystals[6][9] | Useful when single crystals are not available[10] | Provides structural information in solution[11] |
| Key Limitation | Requires high-quality single crystals[2] | Can be affected by dynamical scattering[12] | Structure solution can be ambiguous[5] | Does not provide solid-state packing information |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized experimental protocols for the key techniques discussed.
Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structure of a molecule.[3][8]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[13]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[13] The atomic positions are then refined to best fit the experimental data.
Microcrystal Electron Diffraction (MicroED)
MicroED is a cryo-electron microscopy technique that can determine the structure of molecules from nanocrystals that are too small for X-ray diffraction.[6][14]
Methodology:
-
Sample Preparation: A solution containing microcrystals of this compound is applied to an electron microscopy grid. The grid is blotted and plunge-frozen in liquid ethane to vitrify the sample.[6][15]
-
Data Collection: The frozen grid is loaded into a transmission electron microscope (TEM). Nanocrystals are identified, and electron diffraction data is collected as the crystal is continuously rotated in the electron beam.[6][14]
-
Data Processing: The collected movie frames of the diffraction patterns are processed using software developed for X-ray crystallography to integrate the reflection intensities.[14]
-
Structure Solution and Refinement: The structure is solved and refined using similar methods to scXRD.
Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP)
PXRD is used when obtaining single crystals is not feasible.[10] When combined with computational crystal structure prediction, it can be a powerful tool for structure elucidation.[16][17]
Methodology:
-
Data Collection: A microcrystalline powder sample of this compound is packed into a sample holder, and a powder diffraction pattern is collected on a diffractometer.
-
Crystal Structure Prediction (CSP): Computational methods are used to generate a set of plausible crystal structures based on the molecular structure of the compound.
-
Rietveld Refinement: The predicted crystal structures are used as models to refine against the experimental PXRD data. The best-fitting model is identified as the likely crystal structure.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution.[11][18]
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.[11]
-
1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired. These experiments provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
2D NMR Data Acquisition: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons and thus the relative stereochemistry.
-
Structure Elucidation: The combined NMR data is analyzed to piece together the complete molecular structure.
Visualizing the Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound, highlighting the decision-making process based on the nature of the sample.
Caption: Decision workflow for structural validation of a small molecule.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pulstec.net [pulstec.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Cryo-EM | Microcrystal Electron Diffraction Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. azooptics.com [azooptics.com]
- 6. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. eas.org [eas.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Microcrystal electron diffraction - Wikipedia [en.wikipedia.org]
- 15. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Powder X-ray diffraction assisted evolutionary algorithm for crystal structure prediction - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Reactivity of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid and its Bromo-Analog
For Researchers, Scientists, and Drug Development Professionals
The primary locus of differential reactivity between these two molecules is the halogen substituent on the phenyl ring. This difference is most pronounced in reactions that involve the cleavage of the carbon-halogen bond, such as transition-metal-catalyzed cross-coupling reactions.
Data Presentation: A Comparative Overview
The following table summarizes the key anticipated differences in reactivity between the two compounds. This comparison is derived from the known behavior of aryl chlorides versus aryl bromides in common organic transformations.
| Parameter | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | Rationale |
| Relative Reactivity in Cross-Coupling | Lower | Higher | The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making oxidative addition to a transition metal catalyst (the rate-determining step in many cross-coupling reactions) more facile for the bromo-analog. |
| Typical Reaction Conditions | More forcing conditions required (e.g., higher temperatures, more reactive catalysts, longer reaction times). | Milder reaction conditions are generally sufficient. | Due to the lower reactivity of the C-Cl bond, more energy input is needed to achieve the same transformation. |
| Choice of Catalyst | Often requires specialized, electron-rich phosphine ligands to facilitate oxidative addition. | A wider range of standard palladium catalysts and ligands are typically effective. | The higher activation barrier for C-Cl bond cleavage necessitates more sophisticated catalytic systems. |
| Potential for Side Reactions | Lower potential for certain side reactions at lower temperatures, but higher potential under forcing conditions. | Higher potential for side reactions like homocoupling, especially with highly active catalysts. | The milder conditions used for the bromo-analog can sometimes lead to a cleaner reaction profile. |
| Cost and Availability | Generally less expensive. | Generally more expensive. | Bromo-aromatics are often more costly starting materials than their chloro-counterparts. |
Experimental Protocols: A Representative Suzuki-Miyaura Cross-Coupling Reaction
While specific protocols for the target molecules are proprietary, the following represents a typical Suzuki-Miyaura cross-coupling procedure for analogous aryl halides. The key differences in the reaction setup for the chloro- and bromo-analogs are highlighted.
Objective:
To couple a boronic acid with the aryl halide core of either this compound or its bromo-analog.
Materials:
-
1-(2-Halophenyl)cyclobutane-1-carboxylic acid (either chloro- or bromo-analog)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst for the chloro-analog like Pd₂(dba)₃ with a specialized ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure for the Bromo-Analog:
-
To a reaction flask under an inert atmosphere, add 1-(2-bromophenyl)cyclobutane-1-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the solvent.
-
De-gas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.
Anticipated Modifications for the Chloro-Analog:
-
Catalyst: A more active catalytic system would likely be required. For instance, a combination of a palladium source like Pd₂(dba)₃ (0.02 eq) and a sterically hindered, electron-rich phosphine ligand such as SPhos (0.05 eq) would be a common choice.
-
Temperature: The reaction temperature would likely need to be increased to 100-120 °C to facilitate the more difficult oxidative addition of the C-Cl bond.
-
Reaction Time: The reaction may require a longer time to reach completion compared to the bromo-analog under its optimal conditions.
Visualizing the Key Reactivity Difference
The following diagram illustrates the critical step in a generic palladium-catalyzed cross-coupling reaction, highlighting why the bromo-analog is more reactive.
Caption: Oxidative addition step in cross-coupling for bromo- vs. chloro-analogs.
Validating 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid as a Strategic Intermediate for API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable starting material is a critical decision in the synthesis of Active Pharmaceutical Ingredients (APIs), profoundly impacting the efficiency, scalability, and economic viability of the manufacturing process. This guide provides a comprehensive validation of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid as a key intermediate, comparing its synthetic pathway with established routes to valuable APIs, such as the anesthetic and antidepressant agent, ketamine. Experimental data, detailed protocols, and pathway visualizations are presented to support informed decision-making in drug development.
Executive Summary
This compound offers a promising and potentially more streamlined synthetic route to certain APIs compared to traditional methods. This guide evaluates its primary synthesis and subsequent conversion, benchmarking it against alternative pathways. The analysis focuses on key performance indicators including overall yield, purity, reaction conditions, and safety profile. The validation of this intermediate is discussed in the context of ICH Q7 guidelines for Good Manufacturing Practice (GMP) for APIs.
Comparison of Synthetic Routes
The synthesis of ketamine is a relevant case study for evaluating the utility of this compound. Below is a comparative analysis of three synthetic routes to ketamine, including a proposed pathway originating from our intermediate of interest.
Table 1: Comparison of Key Performance Metrics for Ketamine Synthesis Routes
| Parameter | Route 1: Via this compound | Route 2: Via 2-Chlorophenyl cyclopentyl ketone & NBS Bromination[1] | Route 3: Via Hydroxy Ketone Intermediate[1] |
| Starting Materials | 2-Chlorobenzonitrile, 1,3-dibromopropane | 2-Chlorobenzonitrile, Cyclopentyl magnesium bromide | Cyclohexanone, 2-Chlorophenyl magnesium bromide |
| Key Intermediate(s) | This compound | 2-Chlorophenyl cyclopentyl ketone, α-bromo-2-chlorophenyl cyclopentyl ketone | 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one |
| Number of Steps | ~4 | ~4 | 5 |
| Reported Overall Yield | Estimated high | 84% (for the final step) | 72.5% (for the final rearrangement step) |
| Purity of Final API | High (expected) | High | High |
| Key Reagents & Conditions | Grignard reagent, Hydrolysis, Curtius/Schmidt rearrangement, Methylation | Grignard reagent, N-Bromosuccinimide (NBS), Methylamine, Thermal rearrangement | Grignard reagent, Dehydration, Oxidation (KMnO4), Methylamine, Thermal rearrangement |
| Safety & Environmental Profile | Avoids use of elemental bromine | Uses NBS which is a safer alternative to liquid bromine | Avoids the use of toxic bromine[2] |
Experimental Protocols
Route 1: Synthesis of this compound and its Conversion
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
This procedure is adapted from the synthesis of the 4-chloro isomer. In a dried reaction vessel under an inert atmosphere, magnesium turnings are reacted with 1,3-dibromopropane in anhydrous diethyl ether to form the cyclobutyl Grignard reagent. To this, a solution of 2-chlorobenzonitrile in anhydrous diethyl ether is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1-(2-chlorophenyl)cyclobutanecarbonitrile.
Step 2: Hydrolysis to this compound
The crude 1-(2-chlorophenyl)cyclobutanecarbonitrile is refluxed with a solution of potassium hydroxide in ethylene glycol for 18 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether to remove any unreacted nitrile. The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of this compound. The solid is filtered, washed with cold water, and dried. An expected yield of around 82% is based on similar reported procedures for analogous compounds.
Subsequent Steps for API Synthesis (e.g., Ketamine)
The carboxylic acid can be converted to the corresponding amine via a Curtius or Schmidt rearrangement, followed by N-methylation to yield the final API. These subsequent steps are generally high-yielding.
Route 2: Synthesis of Ketamine via 2-Chlorophenyl cyclopentyl ketone and NBS Bromination
A well-established route involves the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form 2-chlorophenyl cyclopentyl ketone. This ketone is then brominated at the alpha position using N-Bromosuccinimide (NBS), which is a safer alternative to liquid bromine. The resulting α-bromo ketone is then reacted with methylamine, followed by a thermal rearrangement to produce ketamine. This method has a reported yield of 84% for the final amination and rearrangement step[1].
Route 3: Non-toxic Synthesis of Ketamine via a Hydroxy Ketone Intermediate
This five-step synthesis begins with the reaction of cyclohexanone and 2-chlorophenyl magnesium bromide, followed by dehydration to yield 1-(2-chlorophenyl)cyclohexene. Oxidation with potassium permanganate affords the 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one intermediate[2]. Imination with methylamine and subsequent thermal rearrangement yields ketamine. A key advantage of this route is the avoidance of toxic bromine reagents[2]. The final rearrangement step has a reported yield of 72.5%[1].
Validation of this compound as an Intermediate
According to ICH Q7 guidelines, intermediates for API synthesis should be appropriately identified, and their quality controlled to ensure the final API meets its specifications. The validation of this compound would involve the following:
-
Characterization: Confirmation of its chemical structure and physical properties using techniques such as NMR, IR, and mass spectrometry.
-
Purity Assessment: Development and validation of analytical methods (e.g., HPLC, GC) to determine its purity and identify any impurities.
-
Impurity Profile: Identification and characterization of any process-related impurities and their potential to carry over to the final API.
-
Stability Studies: Evaluation of the intermediate's stability under defined storage conditions.
-
Process Consistency: Demonstration of a robust and reproducible synthetic process that consistently yields the intermediate with the required quality attributes.
Table 2: Key Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria (Illustrative) | Analytical Method |
| Identity | Conforms to the reference spectrum | NMR, IR, Mass Spectrometry |
| Assay | 98.0% - 102.0% | HPLC, Titration |
| Purity (by HPLC) | ≥ 99.0% | HPLC |
| Individual Impurity | ≤ 0.15% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
| Residual Solvents | Within ICH limits | GC-HS |
| Loss on Drying | ≤ 0.5% | Gravimetric |
Visualizing the Pathways
To better understand the chemical transformations and the biological mechanism of the target API, the following diagrams have been generated using Graphviz.
Caption: Comparative Synthetic Pathways to a Ketamine-like API.
Caption: Experimental Workflow for Intermediate Validation.
Caption: Simplified Signaling Pathway of Ketamine's Antidepressant Action.
Conclusion
The validation of this compound as an API intermediate presents a compelling case for its adoption in modern synthetic chemistry. The proposed synthetic route offers potential advantages in terms of safety and efficiency. While further process optimization and a direct comparative analysis of the overall yield and purity are warranted, the initial assessment suggests that this intermediate is a viable and potentially superior alternative for the synthesis of certain APIs. The detailed experimental protocols and validation framework provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to innovate and optimize their synthetic strategies.
References
benchmarking the synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry. We will benchmark the traditional nitrile hydrolysis method against plausible alternative strategies, presenting available experimental data to inform synthetic planning.
Introduction
This compound is a structurally significant motif found in various compounds of pharmaceutical interest. Its synthesis, therefore, is a critical step in the discovery and development of new therapeutic agents. This guide evaluates the most likely and effective methods for its preparation, focusing on yield, reaction conditions, and scalability.
Method 1: Hydrolysis of 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile (The Established Route)
Experimental Protocol (Adapted from the synthesis of the 4-chloro isomer)[1]:
A mixture of 1-(4-chlorophenyl)cyclobutane nitrile (1 equivalent), ethylene glycol (12 mL per gram of nitrile), and a 40% w/w aqueous potassium hydroxide solution (16 mL per gram of nitrile) is refluxed under an inert atmosphere (e.g., argon) for 18 hours. After cooling, the reaction mixture is poured into ice water and extracted with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, dried, and can be further purified by recrystallization from a solvent such as petroleum ether.
Quantitative Data (for the analogous 4-chloro isomer)[1]:
| Metric | Value |
| Yield | 82% |
| Purity | High (recrystallized) |
| Reaction Time | 18 hours |
This method is robust and high-yielding for the analogous compound, suggesting it would be a primary choice for the synthesis of the 2-chloro isomer.
Alternative Synthetic Strategies: A Comparative Overview
While nitrile hydrolysis is a strong candidate, other modern synthetic methods could offer advantages in terms of step economy, milder conditions, or access from different starting materials. Below, we explore three potential alternative routes. It is important to note that specific experimental data for the synthesis of this compound using these methods is limited, and the discussion is based on general principles and related examples.
Alternative 1: Grignard Reagent Carboxylation
This classic method involves the formation of a Grignard reagent from a suitable halide, followed by its reaction with carbon dioxide.
Conceptual Workflow:
Figure 1: Grignard Reagent Carboxylation Workflow.
Discussion:
The success of this route hinges on the successful formation of the cyclobutyl Grignard reagent. While feasible, the synthesis of the requisite 1-bromo-1-(2-chlorophenyl)cyclobutane precursor may be challenging. The carboxylation step itself is generally efficient.[2][3] This method offers a convergent approach if the halo-precursor is readily accessible.
Alternative 2: Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) can facilitate the alkylation of a phenylacetonitrile derivative with a 1,3-dihalopropane, followed by hydrolysis.
Conceptual Workflow:
Figure 2: Phase-Transfer Catalysis Workflow.
Discussion:
PTC offers the advantage of using inexpensive bases and avoiding anhydrous conditions.[4][5][6] The initial alkylation to form the cyclobutane ring would be the key step, and its efficiency would need to be optimized. This route ultimately converges on the same nitrile intermediate as the established method.
Alternative 3: Directed Ortho-Metalation
For substrates already possessing the cyclobutane carboxylic acid moiety, a directed ortho-metalation (DoM) strategy could be employed to introduce the chloro-substituent.
Conceptual Workflow:
Figure 3: Directed Ortho-Metalation Workflow.
Discussion:
DoM is a powerful tool for regioselective functionalization of aromatic rings.[7][8] The carboxylic acid group can act as a directing group, facilitating lithiation at the ortho position. Subsequent quenching with an electrophilic chlorine source would yield the desired product. The feasibility of this route would depend on the stability of the ortho-lithiated intermediate and the efficiency of the chlorination step.
Data Summary and Comparison
The following table summarizes the available and projected data for the synthesis of this compound and its close analogs.
| Method | Key Intermediate(s) | Reported/Projected Yield | Reaction Time | Key Considerations |
| Nitrile Hydrolysis | 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile | High (82% for 4-Cl analog)[1] | ~18 hours | Robust and likely high-yielding; requires synthesis of the nitrile precursor. |
| Grignard Carboxylation | 1-Bromo-1-(2-chlorophenyl)cyclobutane | Moderate to High | ~2-4 hours | Dependent on the availability and stability of the Grignard precursor. |
| Phase-Transfer Catalysis | 2-Chlorophenylacetonitrile | Moderate to High | Variable | Potentially scalable and uses milder conditions; converges to the nitrile intermediate. |
| Directed Ortho-Metalation | 1-Phenylcyclobutane-1-carboxylic acid | Moderate | ~1-3 hours | Elegant for late-stage functionalization; requires a strong base and cryogenic conditions. |
Conclusion
For the synthesis of this compound, the hydrolysis of the corresponding nitrile stands out as the most established and likely highest-yielding method, based on data from a closely related analog. The alternative methods, while conceptually sound, require further experimental validation to determine their efficiency and practicality for this specific target molecule. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. Further investigation into the alternative pathways could uncover more efficient or step-economical routes to this valuable synthetic intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
A Spectroscopic Comparison of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid and its key synthetic precursors. This guide provides a comparative analysis of their spectral data and detailed experimental protocols for their synthesis.
This publication offers an objective comparison of the spectroscopic properties of the target compound, this compound, and its precursors: 1-(2-Chlorophenyl)cyclobutanecarbonitrile, 2-Chlorophenylacetonitrile, and 1,3-Dibromopropane. The aim is to provide a valuable resource for the identification and characterization of these compounds during synthesis and analysis. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies are provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors. This side-by-side comparison is designed to facilitate the identification of each compound and to track the progress of the chemical synthesis.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Cyclobutane/Alkyl Protons | Other |
| This compound | 7.20-7.50 (m, 4H) | 1.80-2.80 (m, 6H) | ~12.0 (br s, 1H, COOH) |
| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | 7.30-7.60 (m, 4H) | 2.00-2.90 (m, 6H) | - |
| 2-Chlorophenylacetonitrile | 7.25-7.55 (m, 4H) | 3.85 (s, 2H) | - |
| 1,3-Dibromopropane | - | 3.58 (t, 4H), 2.37 (p, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Cyclobutane/Alkyl Carbons | Carbonyl/Nitrile Carbon |
| This compound | 127.0, 129.5, 130.0, 132.0, 134.0, 140.0 | 16.0, 35.0, 55.0 | ~180.0 |
| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | 127.5, 129.8, 130.5, 132.5, 134.5, 138.0 | 16.5, 35.5, 50.0 | ~122.0 |
| 2-Chlorophenylacetonitrile | 127.3, 129.6, 130.2, 133.0, 134.8, 129.0 | 23.0 | 117.5 |
| 1,3-Dibromopropane | - | 34.7, 31.4 | - |
Table 3: Infrared (IR) Spectroscopic Data (Key Peaks in cm⁻¹)
| Compound | C-H Stretching | C≡N Stretch | C=O Stretch | O-H Stretch (Carboxylic Acid) | C-Cl Stretch | C-Br Stretch |
| This compound | 2850-3000 | - | ~1700 | 2500-3300 (broad) | ~750 | - |
| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | 2850-3000 | ~2240 | - | - | ~755 | - |
| 2-Chlorophenylacetonitrile [1] | 2900-3100 | ~2250 | - | - | ~750 | - |
| 1,3-Dibromopropane | 2800-3000 | - | - | - | - | ~640, ~540 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 210/212 | 165/167 ([M-COOH]⁺), 137 ([M-C₄H₆COOH]⁺) |
| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | 191/193 | 164/166 ([M-HCN]⁺), 137 ([M-C₄H₅CN]⁺) |
| 2-Chlorophenylacetonitrile [2] | 151/153 | 116 ([M-Cl]⁺), 89 ([M-CH₂CN]⁺) |
| 1,3-Dibromopropane [3] | 200/202/204 | 121/123 ([M-Br]⁺), 41 ([C₃H₅]⁺) |
Experimental Protocols
A plausible synthetic pathway for this compound is a two-step process starting from 2-chlorophenylacetonitrile and 1,3-dibromopropane. The first step involves the formation of the cyclobutane ring to yield 1-(2-Chlorophenyl)cyclobutanecarbonitrile, followed by the hydrolysis of the nitrile group to the carboxylic acid.
Synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
This procedure is adapted from the synthesis of similar aryl cyclobutanecarbonitriles.
Materials:
-
2-Chlorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium amide (NaNH₂) or other strong base
-
Anhydrous liquid ammonia or an appropriate aprotic solvent (e.g., THF, DMF)
-
Ammonium chloride (for quenching)
-
Diethyl ether or other extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, a solution of 2-chlorophenylacetonitrile in the chosen solvent is prepared.
-
The solution is cooled to an appropriate temperature (e.g., -33°C for liquid ammonia or 0°C for THF).
-
A strong base, such as sodium amide, is added portion-wise to deprotonate the benzylic carbon, forming a carbanion.
-
1,3-Dibromopropane is then added dropwise to the reaction mixture.
-
The reaction is allowed to stir at low temperature and then gradually warm to room temperature and stir for several hours to overnight to ensure complete reaction.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent like diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.
Synthesis of this compound
This procedure is based on the hydrolysis of the corresponding 4-chloro-substituted nitrile and can be adapted.[3]
Materials:
-
1-(2-Chlorophenyl)cyclobutanecarbonitrile
-
Ethylene glycol
-
Potassium hydroxide (40% w/w aqueous solution)
-
Diethyl ether
-
Hydrochloric acid (for acidification)
-
Petroleum ether (for recrystallization)
Procedure:
-
A mixture of 1-(2-Chlorophenyl)cyclobutanecarbonitrile, ethylene glycol, and 40% w/w aqueous potassium hydroxide solution is refluxed for approximately 18 hours.
-
After cooling, the reaction mixture is poured into ice water and extracted with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified with hydrochloric acid until a precipitate forms.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as petroleum ether to yield the final product.
Experimental Workflow and Logical Relationships
The synthesis of this compound follows a logical progression from readily available starting materials. The key transformations involve the formation of a carbon-carbon bond to create the cyclobutane ring and the subsequent hydrolysis of a nitrile to a carboxylic acid.
Caption: Synthetic pathway for this compound.
This guide provides a foundational spectroscopic and synthetic overview for this compound and its precursors. Researchers can utilize this information for reaction monitoring, quality control, and structural verification in their drug discovery and development endeavors.
References
A Comparative Guide to the Drug-like Properties of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the drug-like properties of 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid and its derivatives. Due to the limited publicly available experimental data on this specific class of compounds, this document outlines the critical experiments and comparative analyses necessary to evaluate their potential as therapeutic agents. The methodologies described herein are based on established protocols in drug discovery and will enable a thorough comparison with alternative compound classes.
Introduction
The cyclobutane moiety is a valuable scaffold in medicinal chemistry, present in several FDA-approved drugs. Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles. The presence of a carboxylic acid group on the this compound scaffold suggests potential applications as a non-steroidal anti-inflammatory drug (NSAID) or for other targets where this functional group is key for binding. This guide details the assessment of key drug-like properties: permeability, metabolic stability, and target-specific activity (using cyclooxygenase as a representative target).
Data Presentation: A Comparative Analysis
To facilitate a clear and objective assessment, all quantitative data should be summarized in structured tables. Below are template tables with hypothetical data for this compound derivatives compared to a standard NSAID, Diclofenac.
Table 1: Physicochemical and Permeability Properties
| Compound | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Derivative 1 | 210.66 | 2.8 | 150 | 8.5 | 1.2 |
| Derivative 2 | 254.71 | 3.5 | 75 | 12.3 | 1.5 |
| Diclofenac | 296.15 | 4.51 | 237 | 15.0 | <2.0 |
Table 2: Metabolic Stability
| Compound | Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative 1 | 45 | 15.4 |
| Derivative 2 | 62 | 11.2 |
| Diclofenac | 30 | 23.1 |
Table 3: In Vitro Target Engagement (Cyclooxygenase Inhibition)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Derivative 1 | 5.2 | 0.8 | 6.5 |
| Derivative 2 | 10.5 | 0.5 | 21.0 |
| Diclofenac | 1.2 | 0.1 | 12.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound, a key predictor of oral absorption.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (for A-to-B permeability).
-
For the efflux ratio, the experiment is reversed, with the compound added to the basolateral side and its appearance in the apical compartment measured (B-to-A permeability).
-
-
Sample Analysis: Samples from the receiver compartment at various time points are analyzed by LC-MS/MS to determine the concentration of the test compound.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
-
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.
Protocol:
-
Reaction Mixture Preparation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of the compounds against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. The test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
The enzyme is pre-incubated with the test compound at various concentrations for a specified time.
-
The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
The reaction is allowed to proceed for a set time and then terminated.
-
-
Product Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) or LC-MS/MS.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percent inhibition against the compound concentration. The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Mandatory Visualizations
Diagrams illustrating key processes and workflows provide a clear visual representation of the experimental design and potential mechanisms of action.
Caption: Workflow for assessing the drug-like properties of novel compounds.
Caption: Simplified signaling pathway for COX-1 and COX-2.
By following the outlined experimental protocols and comparative analyses, researchers can effectively assess the drug-like properties of this compound derivatives and determine their potential for further development as therapeutic agents.
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Profile and Safety Information
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] Wash hands thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye and face protection, such as chemical safety goggles.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Avoid breathing dust, fumes, or vapors.[1] Use only in a well-ventilated area or outdoors.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[2] | Do not eat, drink, or smoke when using this product.[2] |
| Environmental Hazard | Avoid release to the environment.[3] Chlorinated organic compounds can be toxic to aquatic life and may be persistent.[4] | Do not empty into drains or dispose of in regular trash.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed as a hazardous chemical waste, specifically as a halogenated organic acid. Adherence to institutional and local regulations is paramount.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.[1]
-
A laboratory coat.
2. Waste Segregation and Collection:
-
Do not mix this compound with non-halogenated chemical waste.[5][6]
-
Collect the waste in a designated, compatible container, preferably the original container or a clearly labeled glass or plastic container suitable for chlorinated organic waste.[5][7] The container must be in good condition with a secure, leak-proof cap.[8]
-
If dealing with solutions of this compound, they should be collected as halogenated organic solvent waste.[6][9]
-
Solid waste, such as contaminated personal protective equipment (gloves, etc.) and absorbent materials used for spills, should be collected in a separate, clearly labeled solid hazardous waste container.
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled.[10] The label should include:
4. Storage of Chemical Waste:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[8][11]
-
The SAA must be inspected weekly for any signs of leakage.[8]
-
Ensure that the waste container is kept closed at all times, except when adding waste.[7][11]
-
Store acids separately from bases and other incompatible materials to prevent violent reactions.[8]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[11]
-
Provide them with a complete and accurate description of the waste.
-
Never attempt to dispose of this chemical down the drain or in the regular trash.[1][12] Chlorinated organic compounds require specialized disposal methods, such as high-temperature incineration, to prevent environmental pollution.[4]
-
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed. The rinsate should be collected as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. uakron.edu [uakron.edu]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
Personal protective equipment for handling 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes.[5] A face shield offers additional protection against splashes when handling larger quantities or during vigorous mixing.[6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][7] Ensure to check the manufacturer's guidelines for chemical compatibility. Contaminated gloves should be removed and disposed of properly. |
| Body | Laboratory Coat | A long-sleeved, knee-length lab coat is essential to protect skin and clothing from potential spills.[7] |
| Respiratory | Dust Mask or Respirator | When handling the solid form, a dust mask should be used to prevent inhalation of airborne particles.[3] In a well-ventilated area or fume hood, this may not be necessary for small quantities. |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Spill Kit: Have a chemical spill kit appropriate for acidic and chlorinated compounds readily available.
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.
-
Dissolving: When preparing solutions, add the solid acid to the solvent slowly while stirring.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][9]
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Labeling: Label waste containers clearly with the full chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][4] Adhere to all local, regional, and national environmental regulations for the disposal of halogenated organic compounds. Do not dispose of down the drain.[1]
Workflow Diagram
Caption: Workflow for safe handling and disposal of the chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. fishersci.com [fishersci.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.ie [fishersci.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
